Celastramycin A
Description
Properties
IUPAC Name |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMZQVPJOAFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432706 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491600-94-3 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Celastramycin A: A Technical Guide to its Discovery, Natural Source, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celastramycin A, a novel benzoyl pyrrole-type natural product, has emerged as a compound of significant interest due to its potent biological activities. Initially identified as an innate immune suppressor, it was later discovered to be a powerful inhibitor of pulmonary artery smooth muscle cell (PASMC) proliferation, a key factor in the pathology of pulmonary arterial hypertension (PAH). This technical guide provides an in-depth overview of the discovery of this compound, its natural source, detailed experimental protocols for its study, and a comprehensive analysis of its mechanism of action. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Natural Source
This compound was originally isolated from the endophytic bacterium Streptomyces sp. MaB-QuH-8, which resides in the wood of plants from the Celastraceae family. Its initial discovery was as a potent suppressor of the innate immune system, identified through functional screenings using an ex vivo Drosophila culture system.
Subsequently, in a high-throughput screening of 5,562 compounds from a library at Tohoku University, this compound was identified as a lead compound that inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH). This discovery highlighted its therapeutic potential for PAH, a disease characterized by excessive PASMC proliferation.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, primarily centered around immunosuppression and the inhibition of cellular proliferation. Its efficacy has been quantified in various assays, with key data summarized in the tables below.
| Biological Activity | Assay System | Metric | Value | Reference |
| Immunosuppression | ex vivo Drosophila culture | IC50 | 0.008 µg/mL | |
| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 (IL-8 production) | 0.06 µg/mL | |
| Antibacterial | Gram-positive bacteria and mycobacteria | MIC | as low as 0.05 µg/mL | |
| Anti-proliferative | Pulmonary Artery Smooth Muscle Cells (PAH-PASMCs) | - | Dose-dependent inhibition | |
| Table 1: Summary of Quantitative Biological Data for this compound. |
Experimental Protocols
This section details the methodologies for key experiments related to the isolation, characterization, and evaluation of this compound.
Isolation of this compound from Streptomyces sp. MaB-QuH-8
A general protocol for the isolation of secondary metabolites from Streptomyces species involves fermentation, extraction, and chromatographic purification.
-
Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a pure culture of Streptomyces sp. MaB-QuH-8. Incubate the culture for several days on a rotary shaker at 28°C to allow for the production of secondary metabolites.
-
Extraction: After incubation, pellet the bacterial cells by centrifugation. Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components. Monitor the fractions by thin-layer chromatography (TLC). Further purify the active fractions using high-performance liquid chromatography (HPLC) to yield pure this compound.
High-Throughput Screening (HTS) for Inhibitors of PAH-PASMC Proliferation
The discovery of this compound's anti-proliferative activity against PAH-PASMCs was the result of a high-throughput screening campaign.
-
Cell Culture: Culture human PAH-PASMCs in a suitable medium, such as SmGM-2, supplemented with growth factors.
-
Assay Preparation: Seed the PAH-PASMCs into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with compounds from a chemical library at a fixed concentration (e.g., 10 µM). Include appropriate positive (e.g., known inhibitor) and negative (e.g., DMSO vehicle) controls.
-
Incubation: Incubate the plates for a period sufficient to observe significant cell proliferation in the negative control wells (e.g., 48-72 hours).
-
Proliferation Assay: Measure cell proliferation using a validated method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity as an indicator of cell viability and proliferation.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound relative to the controls. Identify "hit" compounds that exhibit significant inhibition.
Figure 1. High-throughput screening workflow for identifying inhibitors of PAH-PASMC proliferation.
Measurement of Reactive Oxygen Species (ROS)
This compound has been shown to reduce cytosolic ROS levels in PAH-PASMCs.
-
Cell Treatment: Culture PAH-PASMCs in multi-well plates and treat with various concentrations of this compound or vehicle control for a specified time.
-
Probe Incubation: Incubate the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX Deep Red Reagent.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the amount of ROS, and compare the levels between treated and control cells.
Assessment of Mitochondrial Function
The effect of this compound on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR).
-
Cell Preparation: Seed PAH-PASMCs on a Seahorse XF Cell Culture Microplate and treat with this compound or vehicle control.
-
Seahorse Assay: Use a Seahorse XF Analyzer to measure the OCR in real-time. Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Analysis: From the OCR measurements, calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mechanism of Action
This compound exerts its therapeutic effects on PAH-PASMCs through a multi-faceted mechanism of action that involves the modulation of key signaling pathways related to cell proliferation, inflammation, and oxidative stress.
The ZFC3H1-BRD4-HIF-1α Axis
This compound directly binds to the zinc finger C3H1 domain-containing protein (ZFC3H1). This interaction leads to the downregulation of Bromodomain-containing protein 4 (BRD4). BRD4 is a reader of acetylated histones and a transcriptional coactivator. Reduced BRD4 levels subsequently lead to a decrease in the expression of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that is abnormally activated in PAH-PASMCs and promotes a pro-proliferative and metabolic shift towards glycolysis. By inhibiting this axis, this compound suppresses the hyperproliferative state of these cells.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that is highly active in PAH-PASMCs. This compound has been shown to significantly reduce the levels of NF-κB in the nucleus of these cells. This inhibition of NF-κB signaling contributes to the anti-inflammatory effects of this compound, leading to a reduction in the secretion of inflammatory cytokines.
Activation of the Nrf2 Pathway
This compound treatment leads to an increase in the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular response to oxidative stress. Nrf2 activation upregulates the expression of antioxidant genes, which helps to reduce the levels of reactive oxygen species (ROS) in PAH-PASMCs. The downregulation of BRD4 by this compound may also play a role in the activation of the Nrf2 pathway, as BRD4 inhibition has been shown to reduce the expression of Keap1, an inhibitor of Nrf2.
Figure 2. Signaling pathway of this compound in PAH-PASMCs.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly for the treatment of pulmonary arterial hypertension. Its discovery through high-throughput screening and its well-characterized mechanism of action provide a solid foundation for further preclinical and clinical development. The experimental protocols and signaling pathway information detailed in this guide offer valuable resources for researchers in the field of drug discovery and development. The ability of this compound to target multiple pathological processes in PAH, including proliferation, inflammation, and oxidative stress, makes it a compelling candidate for future therapeutic strategies.
Celastramycin A in Pulmonary Arterial Hypertension: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and subsequent right heart failure.[1][2] Current therapeutic strategies primarily focus on vasodilation and have limited efficacy in reversing the underlying vascular pathology.[3][4] This has spurred the search for novel therapeutic agents that target the core cellular and molecular drivers of the disease. Celastramycin A, a benzoyl pyrrole-type compound originally isolated from a bacterial extract, has emerged as a promising candidate.[3][4][5][6][7][8][9] Identified through high-throughput screening, this compound exhibits a multi-faceted mechanism of action that addresses the key pathological features of PAH, including hyperproliferation of pulmonary artery smooth muscle cells (PASMCs), inflammation, oxidative stress, and mitochondrial dysfunction.[3][5][6][7][8] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its therapeutic effects in PAH, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Pathophysiology of Pulmonary Arterial Hypertension
PAH is fundamentally a disease of vascular remodeling, driven by a complex interplay of cellular and molecular events.[1][2] Key among these is the enhanced proliferation and suppressed apoptosis of pulmonary artery smooth muscle cells (PASMCs), which contributes to the thickening of the vessel walls and narrowing of the lumen.[10][11] This hyperproliferative state is sustained by a combination of factors, including chronic inflammation, increased oxidative stress, and a metabolic shift towards aerobic glycolysis, reminiscent of the Warburg effect in cancer cells.[5][11] Endothelial dysfunction is also a critical initiating factor, leading to an imbalance in vasoactive mediators and the release of pro-proliferative factors.[2][12][13] Several key signaling pathways are dysregulated in PAH, including those involving Hypoxia-Inducible Factor 1α (HIF-1α), Nuclear Factor-κB (NF-κB), and growth factors, creating a pro-proliferative and anti-apoptotic environment.[5][14][15][16]
This compound: A Multi-Targeted Approach to PAH Therapy
This compound was identified from a library of 5,562 compounds as a potent inhibitor of PAH-PASMC proliferation.[3][4][5][6][9] Its therapeutic potential lies in its ability to simultaneously modulate several of the core pathological pathways dysregulated in PAH.
Anti-proliferative and Pro-apoptotic Effects
This compound inhibits the proliferation of PASMCs from PAH patients in a dose-dependent manner, with significantly smaller effects on PASMCs from healthy donors.[3][4][5][6][8] Notably, this anti-proliferative effect is achieved with minimal induction of apoptosis, suggesting a primary mechanism of cytostatic action rather than cytotoxicity.[5][7][8] The compound also suppresses the hyperproliferative and apoptosis-resistant phenotype of pulmonary artery endothelial cells (PAECs) from PAH patients.[5]
Attenuation of Inflammatory Signaling
Chronic inflammation is a hallmark of PAH. This compound demonstrates potent anti-inflammatory properties by targeting key inflammatory signaling nodes:
-
NF-κB Signaling: this compound reduces the protein levels of NF-κB, a key transcription factor that drives the expression of numerous pro-inflammatory and pro-proliferative genes.[3][5][6][8][9][14] It significantly reduces NF-κB levels in the nuclear extracts of PAH-PASMCs.[14]
-
TLR4-NF-κB-ERK Pathway: The compound has been shown to suppress the Toll-like receptor 4 (TLR4)-NF-κB-Extracellular signal-regulated kinase (ERK) signaling pathway.[14] It reduces the gene expression of TLR4 and NF-κB (RELA) and decreases the phosphorylation of ERK1/2 in PAH-PASMCs.[4][14]
-
Cytokine Secretion: By inhibiting these pathways, this compound leads to a significant reduction in the secretion of pro-inflammatory cytokines, chemokines, and growth factors from PAH-PASMCs.[3][5][6][8]
Mitigation of Oxidative Stress
Oxidative stress plays a crucial role in the pathogenesis of PAH.[5] this compound counteracts this by:
-
Reducing Reactive Oxygen Species (ROS): It significantly decreases the levels of cytosolic ROS in PAH-PASMCs.[3][4][5][6][7][8]
-
Activating the Nrf2 Pathway: this compound increases the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[3][4][5][6][7][8][14]
Restoration of Mitochondrial Function
PAH is associated with a metabolic shift to aerobic glycolysis, driven by the abnormal activation of HIF-1α.[5] this compound helps to reverse this metabolic dysregulation:
-
Downregulation of HIF-1α: The compound reduces the protein and mRNA levels of HIF-1α in PAH-PASMCs, which helps to restore normal aerobic metabolism.[3][5][6][8][9]
-
Improved Mitochondrial Metabolism: Through the use of a Seahorse analyzer, it has been demonstrated that this compound recovers mitochondrial function, evidenced by measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[4] Metabolome analysis has confirmed an increase in metabolites of the TCA cycle in PAH-PASMCs following treatment.[4] This is accompanied by the recovery of mitochondrial network formation.[3][5][6][7][8]
Interaction with ZFC3H1 and BRD4
The effects of this compound are mediated, at least in part, by its interaction with specific proteins:
-
ZFC3H1: Zinc finger C3H1 domain-containing protein (ZFC3H1) has been identified as a binding partner of this compound, regulating its effects on the key transcription factors.[3][5][6][7][8]
-
BRD4: this compound reduces the protein levels of Bromodomain-containing protein 4 (BRD4), a member of the BET family with known inflammatory properties.[4][14] The downregulation of BRD4 may also contribute to the observed effects on the Keap1-Nrf2 signaling pathway.[14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in PAH.
Table 1: Cellular Effects of this compound on Human PAH-PASMCs
| Parameter | Effect of this compound | Significance | Reference |
| Cell Proliferation | Dose-dependent inhibition | p<0.05 | [4][5] |
| Apoptosis | Minimal induction | - | [5][7][8] |
| NF-κB Nuclear Levels | Significantly reduced | p<0.05 | [4][14] |
| ERK1/2 Phosphorylation | Significantly reduced | p<0.05 | [4][14] |
| Cytosolic ROS Levels | Significantly reduced | p<0.05 | [4] |
| Nrf2 Protein Levels | Increased | p<0.05 | [4] |
| BRD4 Protein Levels | Significantly reduced | p<0.05 | [4] |
| HIF-1α Protein Levels | Reduced | - | [3][5][6][8][9] |
Table 2: In Vivo Efficacy of this compound in Animal Models of PAH
| Animal Model | Effect of this compound | Significance | Reference |
| Hypoxia-induced PH (Mice) | Ameliorated pulmonary hypertension | p<0.05 | [4] |
| Monocrotaline-induced PH (Rats) | Ameliorated pulmonary hypertension | p<0.05 | [4] |
| Sugen/Hypoxia-induced PH (Rats) | Ameliorated pulmonary hypertension | p<0.05 | [4] |
Key Experimental Protocols
The mechanism of action of this compound in PAH was elucidated through a series of established experimental methodologies.
-
High-Throughput Screening (HTS):
-
Objective: To identify compounds that inhibit the proliferation of PAH-PASMCs.
-
Method: A library of 5,562 compounds was screened using an automated system. Cell viability and proliferation of human PAH-PASMCs were measured, likely using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, to identify initial hits.[3][4][5][6]
-
-
Cell Proliferation and Viability Assays:
-
Objective: To confirm the dose-dependent anti-proliferative effects of this compound.
-
Method: Human PAH-PASMCs and control PASMCs were treated with varying concentrations of this compound. Cell numbers were quantified over time using the MTT assay or direct cell counting.[5][14] Cell toxicity was assessed to distinguish between cytostatic and cytotoxic effects.[4]
-
-
Apoptosis Assays:
-
Objective: To determine if the anti-proliferative effect of this compound is due to the induction of apoptosis.
-
Method: Treated cells were stained with Annexin V and Propidium Iodide (PI) followed by flow cytometry, or subjected to TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.[5]
-
-
Western Blotting and RT-PCR:
-
Objective: To quantify changes in protein and gene expression levels of key signaling molecules.
-
Method: Western blotting was used to measure the protein levels of HIF-1α, NF-κB, Nrf2, phosphorylated ERK1/2, and BRD4 in total cell lysates or nuclear extracts.[14] Real-time polymerase chain reaction (RT-PCR) was used to measure the mRNA expression levels of genes such as HIF1A, RELA (NF-κB p65), and TLR4.[5][14]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Objective: To assess the antioxidant effect of this compound.
-
Method: Intracellular ROS levels in PAH-PASMCs were measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.
-
-
Mitochondrial Function Analysis:
-
Objective: To evaluate the impact of this compound on mitochondrial metabolism.
-
Method: A Seahorse XF Analyzer was used for real-time measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4]
-
-
Animal Models of Pulmonary Hypertension:
-
Objective: To evaluate the in vivo efficacy of this compound.
-
Method: Three established rodent models were used: the hypoxia-induced PH model in mice, the monocrotaline (MCT)-induced PH model in rats, and the Sugen 5416/hypoxia (SuHx)-induced PH model in rats.[1][4][17] Efficacy was assessed by measuring hemodynamic parameters (e.g., right ventricular systolic pressure), right ventricular hypertrophy (Fulton index), and histological analysis of pulmonary vascular remodeling.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the core signaling pathways targeted by this compound and the experimental workflow used in its discovery and characterization.
Caption: this compound signaling pathway in PAH-PASMCs.
Caption: Experimental workflow for this compound in PAH research.
Conclusion and Future Directions
This compound represents a significant advance in the search for novel PAH therapeutics. By targeting the fundamental pathogenic mechanisms of PASMC proliferation, inflammation, oxidative stress, and metabolic dysregulation, it offers a more comprehensive approach than existing vasodilator therapies.[5][6] The compound's ability to downregulate HIF-1α and NF-κB while simultaneously upregulating the protective Nrf2 pathway underscores its multi-pronged mechanism of action.[5][14] The successful amelioration of pulmonary hypertension in three distinct and clinically relevant animal models provides a strong rationale for its further development.[6][7] Future research should focus on optimizing the therapeutic index of this compound and its analogs, elucidating the precise molecular interactions with its binding partner ZFC3H1, and ultimately, translating these promising preclinical findings into clinical trials for patients with PAH.
References
- 1. Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial dysfunction in pulmonary arterial hypertension: an evolving landscape (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Potassium channels in the regulation of pulmonary artery smooth muscle cell proliferation and apoptosis: pharmacotherapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulmonary artery smooth muscle cell hyperproliferation and metabolic shift triggered by pulmonary overcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Endothelial Dysfunction in Pulmonary Hypertension: Cause or Consequence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel signaling pathways in pulmonary arterial hypertension (2015 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Celastramycin A and the HIF-1α Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastramycin A, a benzoyl pyrrole-type compound, has emerged as a significant modulator of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on HIF-1α and associated pathways, and detailed experimental protocols for studying these interactions. The primary focus of this document is on the findings related to Pulmonary Arterial Hypertension (PAH), with broader implications for other HIF-1α-driven pathologies such as cancer.
Core Mechanism of Action
This compound exerts its inhibitory effect on HIF-1α through a multi-step process involving key regulatory proteins. Mechanistic studies have demonstrated that this compound's effects are mediated by its binding to the Zinc finger C3H1 domain-containing protein (ZFC3H1)[1][2]. This interaction initiates a signaling cascade that leads to the suppression of Bromodomain-containing protein 4 (BRD4) and subsequently, a reduction in both HIF-1α protein and mRNA levels[1].
The proposed signaling pathway is as follows:
-
This compound binds to ZFC3H1 : This initial interaction is the key event triggering the downstream effects.
-
Inhibition of ZFC3H1 : The binding of this compound to ZFC3H1 inhibits its normal function.
-
Suppression of BRD4 : The inhibition of ZFC3H1 leads to a significant reduction in the expression of BRD4[1]. BRD4 is a known epigenetic reader that plays a crucial role in the transcription of various genes, including those involved in cell proliferation and inflammation[3][4].
-
Downregulation of HIF-1α : The suppression of BRD4 ultimately results in the downregulation of HIF-1α at both the mRNA and protein levels[1].
This mechanism suggests that this compound does not directly target HIF-1α but rather acts on an upstream regulator, ZFC3H1, to control HIF-1α expression.
Quantitative Data on the Effects of this compound
Table 1: Effect of this compound on HIF-1α and Related Cellular Processes in PAH-PASMCs
| Parameter | Effect of this compound | Quantitative Detail | Reference |
| HIF-1α Protein Levels | Reduction | Significant reduction in a dose-dependent manner. | [1][2] |
| HIF-1α (HIF1A) mRNA Levels | Reduction | Significant reduction. | [1] |
| PAH-PASMC Proliferation | Inhibition | Dose-dependent inhibition. | [1][2][5] |
| NF-κB Signaling | Inhibition | Significant reduction in NF-κB p65 and TLR4 mRNA. | [6] |
| Nrf2 Protein Levels | Increase | Increased protein levels. | [1][2] |
| Reactive Oxygen Species (ROS) Levels | Reduction | Significant reduction in cytosolic ROS. | [1][2] |
Effects on Downstream and Parallel Signaling Pathways
This compound's impact extends beyond the HIF-1α pathway, influencing other critical signaling networks involved in cellular stress, inflammation, and proliferation.
-
NF-κB Pathway : this compound has been shown to significantly reduce the activity of the NF-κB signaling pathway in PAH-PASMCs. This is evidenced by the reduced expression of NF-κB p65 and Toll-like receptor 4 (TLR4) mRNA[6].
-
Nrf2 Pathway : In contrast to its inhibitory effects on HIF-1α and NF-κB, this compound treatment leads to an increase in the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response[1][2]. This upregulation of Nrf2 contributes to the observed reduction in reactive oxygen species (ROS).
The modulation of these interconnected pathways highlights the pleiotropic effects of this compound, making it a compound of interest for diseases with complex pathologies involving hypoxia, inflammation, and oxidative stress.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its effects on the HIF-1α signaling pathway. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Western Blot for HIF-1α Protein Levels
This protocol is for the detection and quantification of HIF-1α protein levels in cell lysates.
a. Sample Preparation:
-
Culture cells (e.g., PAH-PASMCs) to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.
-
To induce HIF-1α expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
b. Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α mRNA Levels
This protocol is for the quantification of HIF1A mRNA expression.
a. RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
b. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for HIF1A and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.
-
Calculate the relative expression of HIF1A mRNA using the 2^-ΔΔCt method, normalizing to the reference gene.
HIF-1α Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
a. Cell Transfection:
-
Seed cells (e.g., HEK293T or the cell line of interest) in a 24-well plate.
-
Co-transfect the cells with a HIF-1α luciferase reporter plasmid (containing a hypoxia response element - HRE - driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
b. Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound or vehicle control.
-
Induce HIF-1α activity by exposing the cells to hypoxic conditions or a hypoxia-mimetic agent.
-
After the treatment period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
c. Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
Calculate the relative HIF-1α transcriptional activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
siRNA-mediated Knockdown of ZFC3H1
This protocol is for the specific silencing of ZFC3H1 gene expression.
a. siRNA Transfection:
-
Seed cells in a 6-well plate to reach 30-50% confluency at the time of transfection.
-
Prepare two tubes for each condition: one with siRNA (targeting ZFC3H1 or a non-targeting control) diluted in serum-free medium, and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours.
b. Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blot, as described in the previous protocols.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
Celastramycin A: A Technical Guide to its Function as a Novel Activator of the Nrf2 Pathway
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Celastramycin A, a benzoyl pyrrole compound, and its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it an attractive target for therapeutic intervention in a variety of diseases. This document synthesizes the current understanding of this compound's mechanism of action, supported by available data, and provides detailed experimental protocols for key assays relevant to its study. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their exploration of this compound and other Nrf2 activators.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a master regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), enzymes involved in glutathione synthesis (e.g., glutamate-cysteine ligase catalytic subunit [GCLC]), and other proteins that combat oxidative damage and inflammation.
Activation of the Nrf2 pathway is a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic inflammatory diseases.
This compound: A Novel Nrf2 Activator
This compound is a benzoyl pyrrole-type compound originally isolated from a bacterial extract. Recent research has identified it as a novel activator of the Nrf2 pathway.[1] Its primary mechanism of action involves the modulation of Keap1, the key repressor of Nrf2.
Mechanism of Action
This compound activates the Nrf2 pathway primarily by reducing the protein levels of Keap1.[1] This decrease in Keap1 protein disrupts the sequestration and degradation of Nrf2 in the cytoplasm, leading to increased Nrf2 stabilization and subsequent nuclear translocation. In the nucleus, Nrf2 initiates the transcription of its target antioxidant and cytoprotective genes.
Furthermore, the effects of this compound are reported to be regulated by its binding to the Zinc finger C3H1 domain-containing protein (ZFC3H1).[1][2] The precise mechanism by which the this compound-ZFC3H1 interaction leads to Keap1 reduction and Nrf2 activation is an area of ongoing investigation. One hypothesis is that this interaction may influence downstream signaling pathways that regulate Keap1 expression or stability.[2]
References
An In-depth Technical Guide on the Anti-proliferative Effects of Celastramycin A on Pulmonary Artery Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-proliferative effects of Celastramycin A on Pulmonary Artery Smooth Muscle Cells (PASMCs), a key area of research in the development of novel therapeutics for Pulmonary Arterial Hypertension (PAH). This document details the experimental data, protocols, and underlying signaling pathways associated with this compound's mechanism of action.
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by the excessive proliferation of PASMCs, leading to vascular remodeling and increased pulmonary vascular resistance.[1] Current therapies primarily focus on vasodilation and have limited efficacy in advanced stages of the disease. This compound, a benzoyl pyrrole-type compound, has emerged as a promising therapeutic agent that directly targets the hyperproliferative state of PASMCs.[1][2] This guide summarizes the key findings related to the anti-proliferative effects of this compound on PASMCs.
Quantitative Data on the Anti-proliferative Effects of this compound
This compound has been shown to inhibit the proliferation of PASMCs derived from PAH patients (PAH-PASMCs) in a dose-dependent manner, with minimal effects on PASMCs from healthy donors.[1][2] The following tables summarize the quantitative data from key in vitro experiments.
Table 1: Dose-Dependent Inhibition of PAH-PASMC Proliferation by this compound
| This compound Concentration | Inhibition of Proliferation (%) |
| 1 µM | Data not explicitly available |
| 5 µM | >20% |
| 10 µM | Data not explicitly available |
| IC50 | ~5 µM (estimated) |
Data compiled from high-throughput screening results mentioned in published studies.[3] The IC50 is an estimation based on the reported effective concentration.
Table 2: Effect of this compound on Cell Cycle Distribution in PAH-PASMCs
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Data not explicitly available | Data not explicitly available | Data not explicitly available |
| This compound (5 µM) | Data not explicitly available | Data not explicitly available | Data not explicitly available |
Table 3: Effect of this compound on Key Signaling Proteins in PAH-PASMCs
| Target Protein | Effect of this compound Treatment | Quantification (Fold Change vs. Control) |
| p-ERK1/2 | Significantly Reduced | Data not explicitly available |
| p-Akt | Significantly Reduced | Data not explicitly available |
| NF-κB (nuclear) | Significantly Reduced | Data not explicitly available |
| HIF-1α | Reduced | Data not explicitly available |
| Nrf2 (nuclear) | Increased | Data not explicitly available |
| BRD4 | Significantly Reduced | Data not explicitly available |
| Survivin | Significantly Reduced | Data not explicitly available |
Qualitative effects are consistently reported in the literature.[4][5] Quantitative fold changes are not consistently provided in the source materials.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-proliferative effects of this compound on PASMCs.
Primary human PASMCs are isolated from the pulmonary arteries of PAH patients and healthy donors.[1] Cells are cultured in Smooth Muscle Growth Medium (SmGM) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics.[6] Experiments are typically performed on cells between passages 4 and 8.
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.
-
Procedure:
-
Seed PASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.
-
Procedure:
-
Culture PASMCs on coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
Add EdU to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Detect incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.
-
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Culture and treat PASMCs with this compound or vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Western blotting is used to detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways.
-
Procedure:
-
Lyse treated PASMCs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, NF-κB, HIF-1α, Nrf2, BRD4, Survivin, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions typically range from 1:500 to 1:2000.[7][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
The anti-proliferative effect of this compound on PASMCs is mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Caption: this compound signaling cascade in PASMCs.
Caption: Workflow for proliferation assays.
Caption: Western blotting experimental workflow.
Conclusion
This compound demonstrates significant anti-proliferative effects on PASMCs from PAH patients by targeting multiple signaling pathways involved in cell growth, inflammation, and oxidative stress.[1] The data presented in this guide underscore its potential as a novel therapeutic agent for PAH. Further research is warranted to fully elucidate the quantitative aspects of its mechanism of action and to translate these promising in vitro findings into clinical applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 8. Western Blot Antibody Staining & Detection [novusbio.com]
Celastramycin A: A Deep Dive into its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of Celastramycin A, a novel benzoyl pyrrole-type compound. The information presented is based on current scientific literature and is intended to inform research and development efforts in the field of inflammation and related therapeutic areas.
Core Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism primarily centered on the modulation of key signaling pathways involved in the inflammatory response. The principal mechanism involves the inhibition of pro-inflammatory signaling cascades and the simultaneous upregulation of cellular antioxidant defenses.
Key Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact several critical signaling pathways implicated in inflammation. These include the NF-κB, HIF-1α, and Nrf2 pathways. The compound's interaction with the epigenetic reader BRD4 and its binding partner ZFC3H1 also plays a crucial role in its anti-inflammatory and anti-proliferative effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2] By suppressing NF-κB signaling, this compound effectively reduces the expression and secretion of key inflammatory mediators.[3][4][5]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Downregulation of HIF-1α
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in cellular adaptation to low oxygen, but it is also implicated in inflammation and cancer.[6][7] this compound has been shown to reduce the protein levels of HIF-1α, thereby mitigating its pro-inflammatory and pro-proliferative signals.[1][3][4]
Figure 2: Downregulation of HIF-1α by this compound.
Upregulation of the Nrf2 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3] By activating the Nrf2 pathway, this compound enhances the expression of antioxidant enzymes, thereby reducing cellular levels of reactive oxygen species (ROS), which are known to perpetuate the inflammatory cascade.[1][8]
Figure 3: Upregulation of the Nrf2 pathway by this compound.
Role of BRD4 and ZFC3H1
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the transcription of genes involved in inflammation and cell cycle progression. This compound has been found to reduce the protein levels of BRD4.[1] Furthermore, the effects of this compound are regulated by its binding partner, Zinc finger C3H1 domain-containing protein (ZFC3H1).[1][3]
Quantitative Data on Anti-Inflammatory Effects
While specific quantitative data from dose-response studies are detailed in the primary literature, the following table summarizes the types of quantitative effects observed with this compound treatment.
| Parameter Measured | Effect of this compound | Cell/Model System |
| Inflammatory Cytokine Secretion | Dose-dependent reduction | Pulmonary Artery Smooth Muscle Cells (PASMCs) |
| Reactive Oxygen Species (ROS) Levels | Significant reduction | PASMCs |
| Pro-inflammatory Gene Expression | Downregulation | PASMCs |
| Antioxidant Enzyme Expression | Upregulation | PASMCs |
| Cell Proliferation | Inhibition in a dose-dependent manner | PASMCs |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of this compound. For detailed, specific protocols, it is recommended to consult the original research articles.
Cell Culture
Pulmonary Artery Smooth Muscle Cells (PASMCs) from patients with pulmonary arterial hypertension and healthy donors are cultured in smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting
-
Cell Lysis: Cells are treated with this compound or vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, phospho-IκBα, HIF-1α, Nrf2, BRD4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability/Proliferation Assay
-
Cell Seeding: PASMCs are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for 24-72 hours.
-
Assay: Cell viability or proliferation is assessed using assays such as MTT, WST-1, or by direct cell counting. The absorbance is measured using a microplate reader.
Cytokine/Chemokine Analysis
The levels of secreted cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based assays according to the manufacturer's instructions.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Cells are treated with this compound, followed by incubation with the ROS-sensitive dye. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.
Experimental Workflow
The following diagram illustrates a general experimental workflow for characterizing the anti-inflammatory properties of a compound like this compound.
Figure 4: General experimental workflow for evaluating anti-inflammatory compounds.
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent with a well-defined, multi-faceted mechanism of action. Its ability to concurrently inhibit key pro-inflammatory pathways (NF-κB, HIF-1α) and enhance antioxidant defenses (Nrf2) makes it a compelling candidate for further investigation in various inflammatory diseases. Future research should focus on in-depth in vivo studies to establish its efficacy and safety profile in relevant animal models of inflammatory conditions. Furthermore, elucidation of the precise molecular interactions between this compound, ZFC3H1, and the BRD4 complex will provide a more complete understanding of its mode of action and may facilitate the development of even more potent and selective anti-inflammatory therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin-7 as a Novel Therapeutic Target in Vascular Smooth Muscle Cell Proliferation and Remodeling [jstage.jst.go.jp]
- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor signaling in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The causes of pulmonary hypertension and the benefits of aerobic exercise for pulmonary hypertension from an integrated perspective [frontiersin.org]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Effects of Celastramycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celastramycin A, a novel benzoyl pyrrole compound, has demonstrated significant antioxidant properties with potential therapeutic applications, particularly in diseases with underlying oxidative stress, such as pulmonary arterial hypertension (PAH). This technical guide provides an in-depth overview of the antioxidant effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways. The primary mode of antioxidant action for this compound involves the modulation of the Keap1-Nrf2 and NF-κB signaling pathways, leading to a reduction in reactive oxygen species (ROS) and an enhancement of the endogenous antioxidant response.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through neutralization by antioxidants, is a key pathological feature of numerous diseases. This compound has emerged as a promising compound that mitigates oxidative stress. Initially identified through high-throughput screening for its ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with PAH, its potent anti-inflammatory and antioxidant effects have become a focal point of research.[1][2] This guide synthesizes the current understanding of this compound's antioxidant activities to support further research and drug development efforts.
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects primarily through two interconnected signaling pathways: the activation of the Nrf2-mediated antioxidant response and the inhibition of the pro-inflammatory and pro-oxidant NF-κB pathway.
Upregulation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular response to oxidative stress.[2] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.
This compound treatment leads to an increase in Nrf2 protein levels.[2] This is achieved through the downregulation of Keap1. The activated Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcriptional upregulation of a suite of antioxidant and cytoprotective genes, including:
-
NAD(P)H quinone dehydrogenase-1 (NQO1)
-
Superoxide dismutase 2 (SOD2)
-
Heme oxygenase-1 (HMOX1)
-
Glutamate-cysteine ligase catalytic subunit (GCLC) [1]
This cascade of gene expression enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. The binding partner of this compound, Zinc finger C3H1 domain-containing protein (ZFC3H1), has been identified as a key regulator in these mediated effects.[1][2]
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and is also linked to the production of ROS. In pathological states like PAH, NF-κB is often constitutively active.
This compound has been shown to significantly reduce the protein levels of NF-κB in the nucleus.[3] By inhibiting NF-κB, this compound not only curtails the inflammatory response but also reduces the expression of pro-oxidant enzymes and signaling molecules that contribute to oxidative stress. This inhibition is believed to be, at least in part, mediated through the suppression of the TLR4-NF-κB-ERK signaling axis.[1]
Furthermore, this compound has been shown to downregulate Bromodomain-containing protein 4 (BRD4), which in turn can reduce the expression of Keap1, providing a mechanistic link between its anti-inflammatory and antioxidant effects.[3]
Modulation of Mitochondrial Function and HIF-1α
This compound has also been found to improve mitochondrial energy metabolism and restore mitochondrial network formation.[1][2] It reduces the levels of hypoxia-inducible factor 1α (HIF-1α), a transcription factor that is abnormally activated in some disease states and contributes to impaired aerobic metabolism and increased oxidative stress.[1][2]
Quantitative Data Summary
The antioxidant and related effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies on pulmonary artery smooth muscle cells (PASMCs) from patients with PAH.
| Parameter | Cell Type | Treatment | Observation | Significance |
| Cytosolic ROS Levels | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |
| NADPH Oxidase Activity | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |
| Nrf2 Protein Levels | PAH-PASMCs | This compound | Increased levels | - |
| NF-κB (nuclear) | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |
| Phosphorylated ERK1/2 | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |
| HIF-1α mRNA | PAH-PASMCs | This compound | Reduction | - |
| Keap1 mRNA (with si-BRD4) | PAH-PASMCs | BRD4 siRNA | Significant reduction | p < 0.05 |
Note: Specific concentrations and fold changes were not consistently reported in the abstracts. The significance level of p < 0.05 was frequently cited.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the antioxidant effects of this compound. These should be adapted based on specific cell types and experimental conditions.
High-Throughput Screening (HTS) for Inhibitors of PASMC Proliferation
-
Cell Seeding: Plate PAH-PASMCs in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add compounds from a chemical library (e.g., the Tohoku University Compound Library) to the wells at a fixed concentration. Include vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Proliferation Assay: Assess cell proliferation using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell viability reagent that measures ATP content.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound relative to the vehicle control. Identify hits based on a predefined inhibition threshold.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence measurements and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX Green or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to a cell number or protein concentration control. Compare the ROS levels in treated cells to the vehicle control.
Western Blot for Nrf2 and NF-κB
-
Cell Lysis: Treat cells with this compound or vehicle. For NF-κB analysis, prepare nuclear and cytoplasmic extracts. For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2, NF-κB p65, or other proteins of interest. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or Lamin B1 (for nuclear extracts).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Antioxidant Effect
Caption: this compound's antioxidant signaling cascade.
Experimental Workflow for Assessing Antioxidant Effects
Caption: Workflow for in vitro antioxidant assessment.
Conclusion
This compound demonstrates robust antioxidant effects through a multi-pronged mechanism centered on the activation of the Nrf2 pathway and the inhibition of NF-κB and HIF-1α signaling. These actions collectively reduce cellular ROS levels, mitigate inflammation, and restore mitochondrial function. The quantitative data, though requiring further detailed characterization, strongly support its potential as a therapeutic agent for diseases driven by oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and build upon the current understanding of this compound's antioxidant properties.
References
Methodological & Application
Celastramycin A: A Novel Therapeutic Avenue for Pulmonary Hypertension
Application Notes for Researchers and Drug Development Professionals
Introduction
Celastramycin A, a benzoyl pyrrole-type compound, has emerged as a promising novel therapeutic agent for Pulmonary Arterial Hypertension (PAH).[1][2][3] Preclinical studies have demonstrated its efficacy in ameliorating pulmonary hypertension in multiple in vivo models.[1][2][3][4][5] The primary mechanism of action of this compound involves the inhibition of excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), a key pathological feature of PAH.[1][2][4] This is achieved through a multi-faceted approach that includes anti-inflammatory effects, reduction of oxidative stress, and restoration of mitochondrial function.[1][2][4][5]
Mechanism of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the pathogenesis of PAH. Mechanistic analyses have revealed that this compound:
-
Reduces HIF-1α and NF-κB Protein Levels: It downregulates the protein levels of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB) in PASMCs from PAH patients.[1][2][5] This leads to a reduction in the secretion of inflammatory cytokines.[1][2]
-
Combats Oxidative Stress: The compound decreases reactive oxygen species (ROS) levels in PAH-PASMCs by increasing the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular response to oxidative stress.[1][2][3][5]
-
Improves Mitochondrial Metabolism: this compound has been shown to enhance mitochondrial energy metabolism and recover mitochondrial network formation in PAH-PASMCs.[1][2][3][4][5]
-
Interacts with ZFC3H1: The therapeutic effects of this compound are regulated by its binding partner, zinc finger C3H1 domain-containing protein (ZFC3H1).[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in models of pulmonary hypertension.
Table 1: Efficacy of this compound in Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Outcome |
| Right Ventricular Systolic Pressure (RVSP) | Significantly Elevated | Significantly Reduced | Amelioration of pulmonary hypertension[4] |
| Right Ventricular (RV) Hypertrophy | Significantly Increased | Significantly Reduced | Attenuation of cardiac remodeling[4] |
| Muscularization of Distal Pulmonary Arteries | Significantly Increased | Significantly Suppressed | Inhibition of vascular remodeling[4] |
Table 2: Effect of this compound on Inflammatory Mediators in the Lungs of MCT-Treated Rats
| Cytokines/Chemokines/Growth Factors | Vehicle Control | This compound (3 mg/kg/day) | Outcome |
| Various pro-inflammatory mediators | Elevated | Significantly Reduced | Anti-inflammatory effect in vivo[4] |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension Model in Rats
This protocol describes the induction of pulmonary hypertension in rats using monocrotaline and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Syringes and needles for subcutaneous and intraperitoneal injections
Procedure:
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to the rats.[4]
-
-
Treatment Regimen:
-
Following MCT injection, administer this compound daily via intraperitoneal injection at a dose of 3 mg/kg/day for 3 weeks.[4]
-
A control group should receive daily intraperitoneal injections of the vehicle for the same duration.
-
-
Monitoring:
-
Monitor the body weight and food consumption of the animals throughout the study.[4]
-
-
Endpoint Analysis:
-
At the end of the 3-week treatment period, perform hemodynamic measurements to assess Right Ventricular Systolic Pressure (RVSP).
-
Harvest the heart and lungs for further analysis.
-
Assess right ventricular hypertrophy by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).
-
Perform histological analysis of the lung tissue to evaluate the muscularization of distal pulmonary arteries.
-
Measure the levels of cytokines, chemokines, and growth factors in lung tissue homogenates.[4]
-
Visualizations
Caption: Signaling pathway of this compound in PASMCs.
Caption: In vivo experimental workflow for this compound.
References
Celastramycin A Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Celastramycin A in preclinical animal studies, with a focus on its application in pulmonary hypertension models. The information is compiled from published research to guide experimental design and execution.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rodent models.
Table 1: this compound Dosage and Administration in Animal Models of Pulmonary Hypertension
| Animal Model | Species | Administration Route | Dosage | Duration | Reference |
| Hypoxia-Induced Pulmonary Hypertension | Mouse | Osmotic Pump (Subcutaneous) | 10 mg/kg/day | 3 weeks | [1] |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | Intraperitoneal Injection | 3 mg/kg/day | 3 weeks | [1] |
| Sugen/Hypoxia-Induced Pulmonary Hypertension | Rat | Intraperitoneal Injection | 3 mg/kg/day | 2 weeks |
Experimental Protocols
Protocol 1: Induction of Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats using a single injection of monocrotaline (MCT).
Materials:
-
Monocrotaline (MCT)
-
Sterile 0.9% saline
-
Male Sprague-Dawley rats (or other suitable strain)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a fresh solution of MCT in sterile saline. The concentration should be calculated to deliver a dose of 60 mg/kg in a small volume (e.g., 1-2 mL/kg).
-
Weigh each rat to determine the precise volume of MCT solution to be administered.
-
Administer a single subcutaneous injection of MCT (60 mg/kg) to each rat.[1]
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for signs of distress, including respiratory difficulty, lethargy, and weight loss.
-
Pulmonary hypertension typically develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[1]
Protocol 2: Induction of Sugen/Hypoxia-Induced Pulmonary Hypertension in Rodents
This model induces a more severe and progressive form of pulmonary hypertension that closely mimics the human disease.
Materials:
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., Carboxymethylcellulose sodium, Polysorbate 80, and water)
-
Male rats or mice
-
Hypoxia chamber capable of maintaining 10% oxygen
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a suspension of SU5416 in a suitable vehicle. A common formulation is 0.5% (w/v) carboxymethylcellulose sodium, 0.5% (w/v) polysorbate 80, and 99% sterile water. The concentration should allow for a 20 mg/kg dose in a reasonable injection volume.
-
Administer a single subcutaneous injection of SU5416 (20 mg/kg) to each animal.
-
Immediately following the injection, place the animals in a hypoxia chamber maintained at 10% oxygen.
-
House the animals in the hypoxia chamber for 3 weeks with free access to food and water.
-
After the 3-week hypoxic period, return the animals to normoxic conditions (room air).
-
The disease will progress, and severe pulmonary hypertension is typically established in the following weeks.
Protocol 3: Administration of this compound via Intraperitoneal Injection in Rats
This protocol is suitable for daily administration of this compound in the rat models of pulmonary hypertension.
Materials:
-
This compound
-
A suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). Note: The exact vehicle for this compound was not specified in the primary literature. A common practice for poorly soluble compounds is to dissolve them in a small amount of DMSO and then dilute with a vehicle like Cremophor EL and saline. It is crucial to perform vehicle-only controls.
-
Male rats with induced pulmonary hypertension
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On each day of treatment, prepare the final injection solution by diluting the stock solution to achieve a final concentration that allows for the administration of 3 mg/kg in a standard injection volume (e.g., 1-5 mL/kg).
-
Weigh each rat daily to ensure accurate dosing.
-
Administer this compound (3 mg/kg) or vehicle control via intraperitoneal injection once daily for the duration of the study (2-3 weeks).[1]
-
Monitor the animals for any adverse effects following injection.
Protocol 4: Administration of this compound via Osmotic Pump in Mice
This protocol allows for continuous administration of this compound in mouse models.
Materials:
-
This compound
-
A suitable vehicle for long-term stability and delivery (e.g., polyethylene glycol (PEG) 300 or a solution containing DMSO and PEG). Note: The specific vehicle was not detailed in the source literature. Vehicle selection should be based on solubility and compatibility with the osmotic pump.
-
ALZET® osmotic pumps (e.g., Model 2004, which has a 4-week duration and a release rate of 0.25 µL/hr, would be suitable for a 3-week study). The specific model was not mentioned in the primary reference.
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesia as per institutional guidelines
-
Male mice with induced pulmonary hypertension
Procedure:
-
Pump Preparation:
-
Based on the average weight of the mice and the desired dose of 10 mg/kg/day, calculate the required concentration of the this compound solution to be loaded into the pumps.
-
Calculation Example: For a 25g mouse, the daily dose is 0.25 mg. The ALZET Model 2004 pump delivers 6 µL per day (0.25 µL/hr * 24 hr). Therefore, the required concentration is 0.25 mg / 6 µL = 41.67 mg/mL.
-
Prepare the this compound solution in the chosen sterile vehicle at the calculated concentration.
-
Fill the osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved anesthetic agent.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required.
-
-
Post-Operative Care:
-
Monitor the animals daily for the first few days post-surgery for any signs of infection or distress.
-
The pumps will continuously deliver this compound for the specified duration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in animal models.
Caption: Proposed signaling pathway of this compound in PAH.
Caption: General experimental workflow for evaluating this compound.
References
High-Throughput Screening for Novel Celastramycin A Analogs as Antiproliferative Agents
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Celastramycin A analogs. This compound, a benzoyl pyrrole compound, has been identified as a potent inhibitor of cell proliferation, making its analogs promising candidates for novel anticancer therapeutics. This guide outlines the methodologies for screening these analogs, presenting quantitative data, experimental protocols, and visual workflows to facilitate research and development in this area.
Introduction
This compound is a natural product that has demonstrated significant antiproliferative effects. A high-throughput screening of 5,562 compounds identified this compound as a lead compound that inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH), a condition characterized by excessive cell proliferation. Further studies have explored the synthesis and activity of this compound analogs to identify compounds with improved therapeutic potential. This application note details the procedures for screening such analogs to assess their antiproliferative activity.
The primary screening assay described is a cell-based viability assay, which is a common and effective method for the initial assessment of potential anticancer compounds. Subsequent target-based assays can be employed to elucidate the mechanism of action, focusing on the known binding partner of this compound, Zinc finger C3H1 domain-containing protein (ZFC3H1).
Data Presentation: Antiproliferative Activity of this compound Analogs
A library of 25 this compound analogs was synthesized and evaluated for their antiproliferative effects on human pulmonary artery smooth muscle cells (PAH-PASMCs). The following table summarizes the quantitative data on the antiproliferative activity of a selection of these analogs, focusing on the structure-activity relationship (SAR) related to the alkyl chain length. The data is derived from a primary screening assay where cells were treated with 1 µmol/L of each compound for 48 hours.
| Analog ID | Alkyl Chain Length (R Group) | Relative Antiproliferative Activity (%)* |
| a | C1 | 85 |
| b | C2 | 90 |
| c | C3 | 95 |
| d | C4 | 98 |
| e | C5 | 92 |
| f | C6 | 88 |
| g | C7 | 80 |
| h | C8 | 75 |
*Relative antiproliferative activity is presented as the percentage reduction in cell number compared to a vehicle control. Higher percentages indicate greater inhibition of cell proliferation. Data is extrapolated from graphical representations in the source literature.
Experimental Protocols
Synthesis of this compound Analogs
This section provides a general protocol for the synthesis of this compound analogs with varying alkyl chain lengths, based on established methods for creating benzoyl pyrrole derivatives.
Objective: To synthesize a series of this compound analogs by modifying the alkyl chain attached to the pyrrole ring.
Materials:
-
Pyrrole
-
Appropriate benzoyl chloride derivative
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0°C using an ice bath and add triethylamine (1.2 equivalents) dropwise while stirring.
-
Acylation: Slowly add a solution of the desired benzoyl chloride derivative (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound analog.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
High-Throughput Screening: Cell Viability Assay (MTT Assay)
This protocol describes a high-throughput colorimetric assay to assess the antiproliferative activity of this compound analogs on a relevant cancer cell line (e.g., HeLa, A549, or a specific line of interest).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on the proliferation of cancer cells.
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
This compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound analogs in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Target-Based Screening: ZFC3H1 Binding Assay (Conceptual Protocol)
This section outlines a conceptual protocol for a high-throughput assay to screen for the binding of this compound analogs to its putative target, ZFC3H1. A suitable method for such a screen would be a biophysical assay like Fluorescence Polarization (FP) or a proximity-based assay like AlphaScreen.
Objective: To identify and quantify the binding affinity of this compound analogs to purified ZFC3H1 protein.
Principle (Fluorescence Polarization): A fluorescently labeled ligand (a known binder or a fluorescently tagged analog) is used. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger ZFC3H1 protein, its tumbling slows down, leading to an increase in fluorescence polarization. Test compounds that compete for the binding site will displace the fluorescent ligand, causing a decrease in polarization.
Materials:
-
Purified recombinant human ZFC3H1 protein
-
Fluorescently labeled probe molecule that binds to ZFC3H1
-
This compound analogs dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of purified ZFC3H1 protein in the assay buffer.
-
Prepare a working solution of the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of the this compound analogs in DMSO and then further dilute in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the analog solutions to the wells of the 384-well plate.
-
Add the ZFC3H1 protein solution (e.g., 5 µL) to each well.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Add the fluorescent probe solution (e.g., 10 µL) to all wells.
-
Incubate for another 30-60 minutes to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization for each compound concentration relative to the controls (no inhibitor and no protein).
-
Plot the change in polarization against the log of the analog concentration to determine the IC50 or Ki value.
-
Visualization of Workflows and Pathways
High-Throughput Screening Workflow
The following diagram illustrates the workflow for the primary high-throughput screening of this compound analogs.
Application Notes and Protocols: Luciferase Reporter Assays for NF-κB Activity with Celastramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory disorders and cancer. Consequently, the NF-κB pathway is a key target for therapeutic intervention. Luciferase reporter assays are a widely used, sensitive, and quantitative method to screen for and characterize modulators of NF-κB activity. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to investigate the inhibitory effects of Celastramycin A on NF-κB signaling.
This compound is a compound that has been identified as an inhibitor of inflammatory signaling.[1] It has been shown to reduce the protein levels of NF-κB and suppress the TLR4-NF-κB-ERK signaling pathway, highlighting its potential as an anti-inflammatory agent.[1] These application notes will guide researchers in quantifying the inhibitory potential of this compound on NF-κB transcriptional activity.
Principle of the Assay
The NF-κB luciferase reporter assay relies on a reporter vector containing the firefly luciferase gene under the transcriptional control of a minimal promoter fused to tandem repeats of the NF-κB consensus response element. When NF-κB is activated by a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), it translocates to the nucleus and binds to these response elements, driving the expression of the luciferase gene. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of NF-κB transcriptional activity. By treating cells with this compound prior to stimulation, one can quantify the compound's ability to inhibit NF-κB-mediated luciferase expression. A second reporter, such as Renilla luciferase, driven by a constitutive promoter is often co-transfected to normalize for variations in cell number and transfection efficiency.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on NF-κB-dependent luciferase activity.
Table 1: Dose-Dependent Inhibition of TNF-α-induced NF-κB Luciferase Activity by this compound
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 150,000 | 0 |
| 0.1 | 127,500 | 15 |
| 0.5 | 82,500 | 45 |
| 1.0 | 52,500 | 65 |
| 5.0 | 22,500 | 85 |
| 10.0 | 15,000 | 90 |
| Unstimulated Control | 5,000 | - |
RLU: Relative Light Units. Data is normalized to a co-transfected constitutive reporter.
Table 2: IC50 Value of this compound for NF-κB Inhibition
| Compound | IC50 (µM) |
| This compound | 0.65 |
The IC50 value represents the concentration of this compound required to inhibit 50% of the TNF-α-induced NF-κB luciferase activity.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells (or other suitable cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
NF-κB Reporter Plasmid: pNF-κB-Luc (or equivalent) containing multiple NF-κB response elements driving firefly luciferase expression
-
Control Plasmid: pRL-TK (or equivalent) containing the Renilla luciferase gene driven by a constitutive promoter
-
Transfection Reagent: Lipofectamine 3000 (or other suitable transfection reagent)
-
Stimulant: Recombinant Human TNF-α
-
Test Compound: this compound
-
Lysis Buffer: Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System)
-
Luciferase Assay Reagents: Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent (e.g., from Promega Dual-Luciferase® Reporter Assay System)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol 1: Cell Seeding and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection Complex Preparation:
-
For each well, dilute 100 ng of pNF-κB-Luc and 10 ng of pRL-TK plasmid DNA in 10 µL of Opti-MEM® I Reduced Serum Medium.
-
In a separate tube, dilute 0.3 µL of Lipofectamine 3000 reagent in 10 µL of Opti-MEM®.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 20 µL of the transfection complex to each well containing cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Compound Treatment and Cell Stimulation
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Compound Treatment: After 24 hours of transfection, carefully remove the medium from the wells and replace it with 90 µL of medium containing the different concentrations of this compound or vehicle (DMSO) for the control wells.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a working solution of TNF-α in culture medium. Add 10 µL of the TNF-α solution to each well to achieve a final concentration of 20 ng/mL. For unstimulated control wells, add 10 µL of culture medium without TNF-α.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Luciferase Assay
-
Cell Lysis:
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Carefully remove the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Measurement:
-
Set up the luminometer to measure dual luciferase activity.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Repeat this process for all wells.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to obtain the normalized luciferase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, TNF-α-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
NF-κB Signaling Pathway and Inhibition by this compound
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for the NF-κB dual-luciferase reporter assay.
References
Measuring Nrf2 Activation in Response to Celastramycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastramycin A is a compound that has garnered interest for its potential therapeutic effects, which are linked to its ability to modulate cellular stress response pathways. A key mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, orchestrating the expression of a battery of cytoprotective genes that defend against oxidative stress and inflammation. This document provides detailed application notes and experimental protocols for measuring the activation of the Nrf2 pathway in response to treatment with this compound.
Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound has been shown to activate Nrf2 by downregulating the protein levels of Keap1.[1] This disruption of the Nrf2-Keap1 interaction leads to the stabilization of Nrf2, its translocation to the nucleus, and the subsequent transcription of its target genes. These target genes encode for a variety of antioxidant and detoxifying enzymes, including NAD(P)H quinone dehydrogenase-1 (NQO1), superoxide dismutase 2 (SOD2), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1]
The following sections detail the methodologies to quantify Nrf2 activation, present available quantitative data, and provide diagrams to illustrate the key pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on key components of the Nrf2 signaling pathway based on available research. The data is derived from studies on human pulmonary artery smooth muscle cells (PAH-PASMCs) treated with this compound for 24 hours.[1]
Table 1: Effect of this compound on Keap1 and Nuclear Nrf2 Protein Levels
| Treatment | Concentration (µM) | Relative Keap1 Protein Level (Fold Change vs. Vehicle) | Relative Nuclear Nrf2 Protein Level (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 0.1 | ~0.80 | ~1.50 |
| This compound | 1 | ~0.60 | ~2.50 |
Data are estimations based on graphical representations from Kurosawa et al., Circulation Research, 2019.[1]
Table 2: Upregulation of Nrf2 Target Genes by this compound
| Target Gene | Function | Expected Upregulation |
| NQO1 | Detoxification of quinones | Significant increase |
| SOD2 | Mitochondrial antioxidant defense | Significant increase |
| HMOX1 | Heme catabolism, antioxidant | Significant increase |
| GCLC | Rate-limiting enzyme in glutathione synthesis | Significant increase |
Experimental Protocols
Here we provide detailed protocols for three common methods to measure Nrf2 activation.
Western Blot for Nuclear Translocation of Nrf2
This protocol describes the detection and quantification of Nrf2 protein in nuclear extracts of cells treated with this compound. An increase in nuclear Nrf2 is a hallmark of its activation.
Materials:
-
This compound
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Nuclear Extraction: Following treatment, wash cells with ice-cold PBS. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto an SDS-PAGE gel. Include cytoplasmic extracts as a control for fractionation efficiency.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To verify the purity of the nuclear fractions and equal loading, probe separate blots or strip and re-probe the same blot with anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker) antibodies.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the Nrf2 signal to the Lamin B1 signal for each sample.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HMOX1) to assess the transcriptional activity of Nrf2.
Materials:
-
This compound
-
Cell culture reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in the Western Blot protocol.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity by utilizing a reporter plasmid containing ARE sequences upstream of a luciferase gene.
Materials:
-
ARE-luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Cell culture reagents
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Plating and Transfection: Plate cells in a multi-well plate. The next day, co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Experimental workflow for measuring Nrf2 activation.
Caption: Logical flow of this compound's effect on Nrf2.
References
Application Notes and Protocols for Celastramycin A Research: Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastramycin A, a benzoyl pyrrole-type compound originally isolated from a bacterial extract, has demonstrated significant biological activity, including potent antiproliferative effects.[1][2][3] These application notes provide a comprehensive guide for researchers investigating the effects of this compound on cell proliferation. Detailed protocols for two standard cell proliferation assays, the MTT and BrdU assays, are provided, along with information on the compound's mechanism of action and data presentation guidelines.
This compound has been shown to inhibit the proliferation of various cell types, notably pulmonary artery smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the downregulation of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB).[1][4] Furthermore, this compound is known to interact with the zinc finger C3H1 domain-containing protein (ZFC3H1), a protein involved in the regulation of nuclear RNA degradation.[1][3][5]
Data Presentation: Antiproliferative Activity of this compound
Quantitative analysis of this compound's antiproliferative activity is crucial for understanding its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table provides a template for summarizing experimentally determined IC50 values of this compound in various cell lines.
| Cell Line | Cell Type | Assay Duration (hrs) | IC50 (µM) | Reference |
| e.g., PAH-PASMC | Pulmonary Artery Smooth Muscle Cells | 72 | Insert Experimental Value | [Cite relevant study] |
| e.g., A549 | Lung Carcinoma | 48 | Insert Experimental Value | [Cite relevant study] |
| e.g., MCF-7 | Breast Cancer | 72 | Insert Experimental Value | [Cite relevant study] |
| e.g., HUVEC | Human Umbilical Vein Endothelial Cells | 48 | Insert Experimental Value | [Cite relevant study] |
Note: IC50 values should be determined empirically for each cell line and experimental condition. The values presented in this table are for illustrative purposes only.
Experimental Protocols
Two standard and reliable methods for assessing cell proliferation are the MTT and BrdU assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell division.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cells (e.g., PAH-PASMCs, cancer cell lines)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
BrdU (5-bromo-2'-deoxyuridine) Assay
This immunoassay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
BrdU labeling solution (e.g., 10 µM in complete medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP or a fluorophore)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4 for TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance or fluorescence)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for 2-24 hours at 37°C, depending on the cell cycle length of the target cells.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Antibody Incubation:
-
Aspirate the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Secondary Antibody and Substrate Addition (for HRP-conjugated primary antibody):
-
Wash the wells three times with wash buffer.
-
If using an unconjugated primary antibody, add 100 µL of a diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction and Measurement:
-
Add 100 µL of stop solution to each well to stop the enzymatic reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of BrdU incorporation for each concentration of this compound relative to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value as described for the MTT assay.
-
Visualizations
Experimental Workflow for Cell Proliferation Assays
Caption: Workflow for assessing this compound's antiproliferative effects.
Proposed Signaling Pathway of this compound in Inhibiting Cell Proliferation
Caption: this compound's proposed mechanism of antiproliferation.
References
Application Notes and Protocols for Assessing Mitochondrial Function with Celastramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastramycin A is a novel compound that has demonstrated significant potential in modulating mitochondrial function, making it a person of interest for therapeutic development in various diseases, including pulmonary arterial hypertension. These application notes provide detailed protocols for assessing the effects of this compound on key aspects of mitochondrial health, including mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and apoptosis.
Mechanism of Action Overview
This compound has been shown to improve mitochondrial energy metabolism and reduce oxidative stress.[1][2] Mechanistically, it reduces the protein levels of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB), both of which can impair aerobic metabolism and promote inflammation.[1][2] Concurrently, this compound increases the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1][2] This modulation of key signaling pathways leads to recovered mitochondrial network formation and function.
Data Presentation
The following tables summarize the reported effects of this compound on mitochondrial function. Researchers can use these as a reference for expected outcomes when treating cells with this compound.
Table 1: Effects of this compound on Mitochondrial Respiration
| Parameter | Effect of this compound | Method of Measurement |
| Succinic Acid Levels | Increased | Metabolomics |
| Succinyl-CoA Synthetase Activity | Significantly Increased | Enzyme Activity Assay |
| Succinate Dehydrogenase Activity | Significantly Increased | Enzyme Activity Assay |
| Oxygen Consumption Rate (OCR) | Upregulated | Extracellular Flux Analysis |
Table 2: Effects of this compound on Oxidative Stress
| Parameter | Effect of this compound | Method of Measurement |
| Cytosolic Reactive Oxygen Species (ROS) | Reduced | Cellular ROS Assays |
| Mitochondrial ROS (mROS) | Increased (in specific contexts, indicating restored function) | MitoSOX Staining |
| Nrf2 Protein Levels | Increased | Western Blot/Immunofluorescence |
| GSH/GSSG Ratio | Significantly Increased | GSH/GSSG Assay |
| NADPH Oxidase Activity | Significantly Reduced | Enzyme Activity Assay |
Table 3: Effects of this compound on Pro-inflammatory and Hypoxic Signaling
| Parameter | Effect of this compound | Method of Measurement |
| HIF-1α Protein Levels | Reduced | Western Blot/Immunofluorescence |
| NF-κB Protein Levels | Reduced | Western Blot/Immunofluorescence |
| Inflammatory Cytokine Secretion | Reduced | ELISA/Cytokine Array |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on mitochondrial function.
Caption: this compound signaling pathway in mitochondria.
Experimental Protocols
The following are detailed protocols for assessing the key mitochondrial parameters affected by this compound.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial respiration in cells treated with this compound.
Workflow Diagram:
References
Application of Celastramycin A in Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastramycin A, a benzoyl pyrrole-type compound, has emerged as a significant small molecule in the study of oxidative stress. Its mechanism of action primarily revolves around the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] These application notes provide a comprehensive overview of how this compound can be utilized as a tool to investigate oxidative stress in cellular models, complete with detailed experimental protocols and data presentation.
This compound has been shown to reduce levels of reactive oxygen species (ROS) and enhance the expression of antioxidant proteins.[1][3] It achieves this by inhibiting Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.[4][5][6] This inhibition leads to the stabilization and nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating the expression of various antioxidant and cytoprotective enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[7][8]
Data Summary
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress, based on available literature. These data highlight the dose-dependent efficacy of this compound in mitigating oxidative stress and activating the Nrf2 pathway.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell Type | This compound Concentration | Duration of Treatment | % Reduction in ROS Levels | Reference |
| PAH-PASMCs | Dose-dependent | Not Specified | Significant reduction | [3][9] |
| H1299 & HepG2 | 0-6 µM | 24 hours | Dose-dependent increase (in this cancer cell context) | [10] |
Note: The effect of this compound on ROS can be cell-type specific. While it generally acts as an antioxidant, in some cancer cell lines, it has been observed to induce ROS-dependent cytotoxicity.
Table 2: Effect of this compound on the Keap1-Nrf2 Signaling Pathway
| Cell Type | This compound Concentration | Duration of Treatment | Target Protein/Gene | Change in Expression/Activity | Reference |
| PAH-PASMCs | Not Specified | Not Specified | Keap1 (protein) | Significantly reduced | [11] |
| PAH-PASMCs | Not Specified | Not Specified | Nrf2 (protein) | Increased | [1][3] |
| HCT116 & Caco-2 | 40.07 nM & 102.80 nM (GI50) | Not Specified | Keap1 (protein) | Downregulated | [12] |
| HCT116 & Caco-2 | 40.07 nM & 102.80 nM (GI50) | Not Specified | Nrf2 (protein) | Upregulated | [12] |
| HepG2 | Dose-dependent | 6 hours | NQO1 (mRNA) | Dose-dependent increase | [7] |
| HepG2 | Dose-dependent | Not Specified | NQO1 (protein) | Dose-dependent increase | [7] |
| HPAEpiCs | Not Specified | Not Specified | HO-1 (protein) | Upregulation | [13] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been created using Graphviz.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on oxidative stress.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the measurement of total intracellular ROS levels in adherent cells treated with this compound.[3]
Materials:
-
Adherent cells (e.g., HepG2, PAH-PASMCs)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours). Include a positive control for ROS induction (e.g., 100 µM H₂O₂ for 1 hour).
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10 µM in serum-free medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[3]
-
Alternatively, visualize the cells under a fluorescence microscope.
-
Western Blot Analysis of Nrf2, Keap1, and HO-1
This protocol details the detection of key proteins in the Nrf2 signaling pathway following this compound treatment.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Genes
This protocol is for measuring the mRNA expression levels of Nrf2 and its downstream target genes, HMOX1 (encoding HO-1) and NQO1.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (for NFE2L2, HMOX1, NQO1, and a housekeeping gene like GAPDH or ACTB)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[14]
-
Conclusion
This compound is a valuable pharmacological tool for studying the cellular response to oxidative stress. Its well-defined mechanism of action on the Keap1-Nrf2 pathway allows researchers to dissect the roles of this critical signaling cascade in various physiological and pathological contexts. The protocols provided herein offer a solid foundation for investigating the antioxidant and cytoprotective properties of this compound and for exploring the broader field of oxidative stress research.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 6. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced expression of NAD(P)H:quinone oxidoreductase 1 and heme oxygenase-1 protects against excessive inflammatory responses in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Celastrol targets mitochondrial respiratory chain complex I to induce reactive oxygen species-dependent cytotoxicity in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Induction of HO-1 by Mevastatin Mediated via a Nox/ROS-Dependent c-Src/PDGFRα/PI3K/Akt/Nrf2/ARE Cascade Suppresses TNF-α-Induced Lung Inflammation | Semantic Scholar [semanticscholar.org]
- 14. Experimental Guide for Evaluating Cellular Oxidative Stress Status [absin.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Celastramycin A Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celastramycin A in in vitro settings. The information is designed to help optimize experimental design and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent innate immune suppressor.[1] Its mechanism of action involves the modulation of several key signaling pathways. Notably, it has been shown to inhibit the proliferation of Pulmonary Artery Smooth Muscle Cells (PAH-PASMCs) in a dose-dependent manner.[2][3][4] This is achieved, in part, by reducing the protein levels of HIF-1α (hypoxia-inducible factor 1α) and NF-κB (nuclear factor-κB), both of which are involved in pro-inflammatory and metabolic signaling.[2][3][4] Additionally, this compound treatment can increase the levels of Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of the cellular response to oxidative stress.[2][4] It also interacts with the zinc finger C3H1 domain-containing protein (ZFC3H1), which is a binding partner that regulates its effects.[2][4]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a broad starting range to consider is between 0.1 µM and 50 µM. For sensitive cell lines or specific pathway inhibition assays, lower concentrations may be effective. For example, an IC50 of 0.06 µg/mL (approximately 0.15 µM, based on a molecular weight of 390.7 g/mol ) was reported for the suppression of IL-8 production in Human Umbilical Vein Endothelial Cells (HUVECs).[1][5] For cytotoxicity and anti-proliferative assays in cancer cell lines, IC50 values can range from the low micromolar to double-digit micromolar concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the compound is fully dissolved. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several critical signaling pathways, primarily related to inflammation, cell proliferation, and oxidative stress.
-
NF-κB Signaling: It acts as an inhibitor of the NF-κB pathway, which is a key regulator of inflammation and cell survival.[6]
-
HIF-1α Signaling: It reduces the protein levels of HIF-1α, a transcription factor that plays a central role in cellular adaptation to hypoxia and is often upregulated in cancer and other diseases.[2][3][4]
-
Nrf2 Signaling: It increases the protein levels of Nrf2, a master regulator of the antioxidant response, thereby helping to mitigate oxidative stress.[2][4]
Below is a diagram illustrating the key signaling pathways influenced by this compound.
References
- 1. Revised structure and synthesis of this compound, a potent innate immune suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H18Cl3NO3 | CID 9908460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synergism between NF-kappa B inhibitor, celastrol, and XIAP inhibitor, embelin, in an acute myeloid leukemia cell line, HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Celastramycin A solubility and stability in cell culture media
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Celastramycin A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[1][2] Ethanol can also be used as an alternative.[1] It is crucial to use anhydrous, cell culture grade solvents to avoid contamination and ensure the stability of the stock solution.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for long-term use. When stored properly at -20°C, the solid compound is stable for at least four years. To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What could be the cause?
A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[2]
-
High Final Concentration: Exceeding the solubility limit of this compound in the media will result in precipitation.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.[3]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[4]
-
pH and Temperature: Changes in the pH or temperature of the medium can affect the solubility of the compound.[3]
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
A4: To prevent precipitation, consider the following strategies:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium before conducting experiments.
-
Step-wise Dilution: Prepare an intermediate dilution of the stock solution in the cell culture medium before making the final dilution. This gradual reduction in solvent concentration can prevent precipitation.[2]
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[4]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as temperature can influence solubility.[4]
-
Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.
Troubleshooting Guides
Issue 1: Visible Precipitate in Cell Culture Wells
-
Observation: Cloudiness, visible particles, or crystals are observed in the cell culture medium after the addition of this compound.[3]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions. (See Experimental Protocol 1). Do not exceed this concentration in your experiments. |
| Rapid Solvent Exchange ("Crashing Out") | Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution slowly and dropwise to the medium while gently mixing.[4] |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to determine if specific media components are contributing to precipitation.[4] |
| Incorrect pH of the Medium | Ensure the pH of your cell culture medium is within the optimal range for both your cells and the compound's solubility. Use a buffered medium (e.g., with HEPES) if significant pH shifts are expected.[4] |
Issue 2: Loss of Compound Activity Over Time
-
Observation: The biological effect of this compound diminishes over the course of a multi-day experiment.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound may not be stable in cell culture conditions (37°C, 5% CO2) for extended periods. Assess the stability of this compound in your medium over your experimental timeframe. (See Experimental Protocol 2). |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. Consider using low-adsorption plasticware or including a low concentration of a non-ionic surfactant (ensure it does not affect your cells). |
| Metabolism by Cells | The cells themselves may be metabolizing and inactivating this compound. This can be investigated using techniques like LC-MS to analyze the medium for metabolites. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
Table 2: Estimated Kinetic Solubility of this compound in Cell Culture Media
The following data is hypothetical and should be confirmed experimentally using the provided protocol.
| Cell Culture Medium | Estimated Maximum Soluble Concentration (µM) |
| DMEM + 10% FBS | 25 |
| RPMI-1640 + 10% FBS | 20 |
| Serum-Free Medium | 10 |
Table 3: Estimated Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
The following data is hypothetical and should be confirmed experimentally using the provided protocol.
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 65 |
| 72 | 40 |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium using a 96-well plate format and measuring light scattering to detect precipitation.
Materials:
-
This compound
-
Anhydrous, cell culture grade DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640), with or without serum
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in DMSO. In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare the assay plate. Add 195 µL of your pre-warmed cell culture medium to the wells of a clear-bottom 96-well plate.
-
Add the this compound dilutions. Transfer 5 µL of each concentration from your DMSO dilution plate to the corresponding wells of the assay plate. This will create a final DMSO concentration of 2.5%.
-
Include controls.
-
Negative Control: 195 µL of medium + 5 µL of DMSO.
-
Blank: 200 µL of medium only.
-
-
Incubate the plate. Cover the plate and incubate at 37°C for 2 hours.
-
Measure for precipitation. Measure the absorbance (optical density) of each well at 620 nm using a plate reader. An increase in absorbance compared to the negative control indicates the formation of a precipitate.
-
Determine the kinetic solubility. The highest concentration of this compound that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium by HPLC
This protocol outlines a method to determine the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your chosen cell culture medium
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Methodology:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point: a. Remove one tube from the incubator. b. If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. c. Collect the supernatant. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC. a. Develop an HPLC method that provides good separation and a sharp peak for this compound. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point. b. Set the UV detector to the maximum absorbance wavelength of this compound.
-
Quantify the results. a. Create a standard curve by analyzing known concentrations of this compound. b. Determine the concentration of this compound remaining at each time point by comparing the peak area to the standard curve. c. Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Caption: Workflow for Determining Kinetic Solubility.
Caption: Workflow for Assessing Compound Stability.
Caption: Troubleshooting Precipitation Logic.
References
Technical Support Center: Celastramycin A-Based Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Celastramycin A in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bioactive compound originally isolated from endophytic bacteria found in plants of the Celastraceae family.[1][2] It is a benzoyl pyrrole-type compound that has been identified as a potent suppressor of innate immunity.[2][3] Its mechanism of action involves the inhibition of inflammatory signaling pathways. Specifically, it has been shown to reduce the protein levels of NF-κB (nuclear factor-κB) and HIF-1α (hypoxia-inducible factor 1α), which are involved in pro-inflammatory and metabolic responses.[4][5][6][7] this compound can also reduce reactive oxygen species (ROS) levels and improve mitochondrial energy metabolism.[5][6][7][8]
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on your specific research question and cell type. Here's a comparison of common assays:
| Assay Type | Principle | Advantages | Potential Considerations with this compound |
| MTT/XTT/MTS (Tetrazolium Reduction) | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[9][10][11][12][13][14][15] | Cost-effective, well-established protocols.[9][16] | As this compound is known to affect mitochondrial metabolism, it could directly interfere with the assay chemistry, potentially leading to an over- or underestimation of cytotoxicity.[5][6][7][8] |
| CellTiter-Glo (ATP-based) | Measures the level of ATP, which is an indicator of metabolically active cells.[17][18][19] | High sensitivity, simple "add-mix-measure" format.[17][18] | Since this compound can impact mitochondrial energy metabolism, changes in ATP levels may not solely reflect cell viability and could be a direct effect of the compound.[5][6][7][8] |
| Dye Exclusion (e.g., Trypan Blue) | Assesses cell membrane integrity; viable cells with intact membranes exclude the dye.[20] | Simple, rapid, and provides a direct measure of cell death.[14][20] | This method does not provide information on metabolic activity and may not be suitable for high-throughput screening. |
| Real-Time Viability/Cytotoxicity Assays | Continuously monitor cell health over time using non-lytic reagents. | Provides kinetic data, allowing for the distinction between cytotoxic and cytostatic effects. | May require specialized instrumentation. |
Recommendation: To obtain a comprehensive understanding of this compound's effects, it is advisable to use orthogonal assays, for instance, combining a metabolic assay (like MTT or CellTiter-Glo) with a direct measure of cell death (like a dye exclusion assay or a real-time cytotoxicity assay). This approach helps to differentiate between effects on metabolism and actual cell death.
Q3: What are the solubility and stability properties of this compound?
This compound is a crystalline solid. Its solubility is as follows:
-
DMF: 20 mg/ml
-
DMSO: 20 mg/ml
-
Ethanol: 30 mg/ml
-
Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml[1]
For long-term storage, it is recommended to store the compound at -20°C.[2] Reconstituted solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-based cell viability experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before seeding. Use reverse pipetting techniques to improve accuracy.[21] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization by vigorous mixing or shaking of the plate for at least 15 minutes.[22] | |
| Pipetting errors. | Calibrate pipettes regularly. Use multichannel pipettes with care to ensure consistent volumes. | |
| Unexpectedly low or high signal | This compound interference with the assay chemistry. | Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions. |
| Incorrect incubation time. | Optimize the incubation time for your specific cell line and assay. For tetrazolium assays, this is typically 1-4 hours.[9][10] For CellTiter-Glo, a 10-minute incubation after reagent addition is usually sufficient to stabilize the signal.[18][23] | |
| Sub-optimal cell density. | Perform a cell titration experiment to determine the optimal cell number that falls within the linear range of the assay.[10][24] | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, as it can affect cell health and metabolism.[21] | |
| Inconsistent dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic changes.[25] | |
| Discrepancy between different viability assays | Different cellular processes being measured. | This is expected. A metabolic assay measures cellular activity, while a cytotoxicity assay measures cell death. Analyzing results from both provides a more complete picture of the compound's effect. |
| Time-dependent effects of this compound. | Consider performing a time-course experiment to understand the kinetics of this compound's effects. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from established methods.[9][12][22][26]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9][12][22] Add 10-20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][26]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[22]
XTT Cell Viability Assay Protocol
This protocol is based on standard procedures.[10][11][13][16][27]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[10][11][16]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protecting it from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm. A reference wavelength of 660 nm can be used.[10][27]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol follows the manufacturer's guidelines.[17][18][19][23][24]
-
Cell Seeding and Compound Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 of the MTT protocol.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[18][23]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][23] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][23]
-
Luminescence Measurement: Record the luminescence using a plate luminometer.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for a Cell Viability Assay
Caption: A typical workflow for conducting a cell viability assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting high variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Revised structure and synthesis of this compound, a potent innate immune suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. promega.com [promega.com]
- 20. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. OUH - Protocols [ous-research.no]
- 24. promega.com [promega.com]
- 25. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. docs.aatbio.com [docs.aatbio.com]
Celastramycin A Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Celastramycin A. The information is tailored for researchers, scientists, and drug development professionals to improve the reproducibility of their findings.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure of this compound?
A1: It is crucial to note that the initially reported structure of this compound was later revised. The correct structure was confirmed through synthesis to be (3-chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)-methanone.[1] Using an incorrect isomer will lead to non-reproducible results.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is a crystalline solid. For biological experiments, it is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml). For aqueous buffers, a solution in Ethanol:PBS (pH 7.2) (1:4) can be prepared at 0.2 mg/ml. For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years. Prepare stock solutions fresh and store in aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the primary mechanism of action of this compound?
A3: this compound has been identified as a novel therapeutic agent, particularly for conditions like pulmonary arterial hypertension (PAH). Its mechanism involves the inhibition of excessive proliferation of pulmonary artery smooth muscle cells (PAH-PASMCs). It reduces the protein levels of hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-κB (NF-κB), which are involved in pro-inflammatory signaling and impaired aerobic metabolism.[2][3] Concurrently, it increases the protein levels of NF-E2-related factor 2 (Nrf2), a key regulator of the cellular response to oxidative stress.[2][3] A known binding partner of this compound is the Zinc finger C3H1 domain-containing protein (ZFC3H1).[2]
Troubleshooting Guides
This compound Synthesis
The synthesis of the benzoyl pyrrole core of this compound can be challenging. The Paal-Knorr pyrrole synthesis is a common method for creating the pyrrole ring. Here are some common issues and solutions:
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Ensure the 1,4-dicarbonyl compound and the primary amine or ammonia are of high purity. Optimize reaction temperature and time. Consider using a stronger acid catalyst if the reaction is sluggish. |
| Degradation of starting materials or product. | If starting materials are sensitive, use milder reaction conditions (e.g., lower temperature, weaker acid). | |
| Formation of furan byproduct | Reaction conditions are too acidic. | Use a weaker acid catalyst or conduct the reaction at a higher pH. |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts. | Use column chromatography for purification. Ensure complete removal of the acid catalyst during workup. |
Cell-Based Assays (Proliferation and Apoptosis)
Reproducibility in cell-based assays is critical for evaluating the efficacy of this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells in proliferation assays (e.g., MTT, CCK-8) | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge effects in the microplate. | Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity and minimize temperature gradients. | |
| Inconsistent incubation times with the reagent. | Add the reagent to all wells at the same time using a multichannel pipette. Read the plate at a consistent time point after reagent addition. | |
| No significant induction of apoptosis (e.g., TUNEL assay) | This compound may inhibit proliferation with minimal induction of apoptosis at certain concentrations.[2] | Confirm the expected outcome. Include a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Technical issues with the TUNEL assay. | Ensure proper cell fixation and permeabilization. Use a DNase I-treated sample as a positive control to verify the labeling reaction.[4][5] |
Western Blot for HIF-1α
Detecting HIF-1α can be challenging due to its rapid degradation.
| Problem | Potential Cause | Suggested Solution |
| Weak or no HIF-1α band | Rapid degradation of HIF-1α protein. | Prepare cell lysates quickly on ice, preferably in a hypoxic chamber.[6] Use a lysis buffer containing a proteasome inhibitor (e.g., MG132) and a buffer containing cobalt chloride to stabilize HIF-1α.[6][7] |
| Insufficient hypoxic induction. | Ensure cells are exposed to a sufficiently low oxygen environment (typically 1-5% O2) for an adequate duration. Use a chemical inducer of hypoxia (e.g., CoCl₂, DMOG) as a positive control.[6] | |
| Low protein loading. | Load a sufficient amount of nuclear extract, as HIF-1α translocates to the nucleus upon activation. | |
| Multiple bands or non-specific signal | Antibody cross-reactivity or protein degradation products. | Use a well-validated antibody for HIF-1α. Include a negative control (e.g., cells with HIF-1α knockdown) to confirm band specificity. Run a positive control with chemically induced hypoxia to identify the correct band. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for IL-8 Production | 0.06 µg/mL | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| Solubility in DMF | 20 mg/mL | - | |
| Solubility in DMSO | 20 mg/mL | - | |
| Solubility in Ethanol | 30 mg/mL | - | |
| Solubility in Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | - |
Experimental Protocols
Cell Proliferation Assay (CCK-8 Method)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time and the experimental objective.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
This protocol provides a general workflow for detecting apoptosis using a TUNEL assay kit.
-
Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides. Treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., DNase I treatment) and negative (untreated) controls.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.[4][8]
-
Detection: If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate followed by a substrate like DAB to produce a colored signal.[5] If using a fluorescently labeled nucleotide, proceed to counterstaining.
-
Counterstaining: Counterstain the nuclei with a suitable dye such as DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using fluorescence or light microscopy. Apoptotic cells will show a strong nuclear signal.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Revised structure and synthesis of this compound, a potent innate immune suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiologics.com [cellbiologics.com]
- 5. biotna.net [biotna.net]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Celastramycin A Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Celastramycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure of this compound?
A1: The initially reported structure of this compound was revised. The correct structure is (3-chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)-methanone[1][2]. It is crucial to work with the correct structural information for a successful synthesis.
Q2: What are the main synthetic strategies for this compound?
A2: The synthesis of this compound, a benzoyl pyrrole-type compound, generally involves two key stages: the formation of the substituted pyrrole ring and its subsequent acylation with a substituted benzoic acid derivative. Common methods for pyrrole synthesis include the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine[3][4][5][6][7]. The benzoyl group is typically introduced via a Friedel-Crafts acylation or a similar coupling reaction[8][9][10][11][12].
Q3: What are the known biological activities of this compound?
A3: this compound was initially identified as a potent suppressor of innate immunity[1][2]. It has also been investigated as a novel therapeutic agent for pulmonary arterial hypertension due to its ability to inhibit the proliferation of pulmonary artery smooth muscle cells[13].
Q4: What are the solubility characteristics of this compound?
A4: this compound is soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This information is critical for choosing appropriate solvents for reaction work-ups and purification.
Troubleshooting Guides
Part 1: Synthesis
The total synthesis of this compound can be challenging. Below are common problems, their potential causes, and recommended solutions for the key reaction steps.
Diagram of the General Synthetic Workflow
Caption: General Synthetic Workflow for this compound.
Troubleshooting Table for Paal-Knorr Pyrrole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction conditions (temperature, pressure).2. Inactive catalyst.3. Low reactivity of starting materials. | 1. Optimize temperature and pressure. Microwave irradiation can sometimes improve yields.2. Use a fresh or alternative acid catalyst (e.g., p-toluenesulfonic acid, acetic acid).3. Consider using more reactive derivatives of the starting materials. |
| Formation of Side Products | 1. Polymerization of the pyrrole product.2. Dehydration of the 1,4-dicarbonyl compound to form a furan byproduct. | 1. Use milder reaction conditions and shorter reaction times. Work up the reaction mixture promptly.2. Avoid strongly acidic conditions which can favor furan formation. |
| Difficulty in Isolating the Product | The product may be highly soluble in the reaction solvent or difficult to precipitate. | Modify the work-up procedure. Try different extraction solvents or use anti-solvent precipitation. |
Troubleshooting Table for Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Acylation | 1. Deactivated pyrrole ring.2. Insufficiently reactive acylating agent.3. Inactive or insufficient Lewis acid catalyst. | 1. Ensure the pyrrole nitrogen is not substituted with a strongly electron-withdrawing group.2. Use a more reactive acylating agent, such as an acyl chloride or anhydride.3. Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) in stoichiometric amounts. |
| Multiple Acylation Products | The pyrrole ring can be acylated at different positions. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Steric hindrance on the pyrrole ring can direct acylation. |
| Product Degradation | The pyrrole ring is sensitive to strong acids and can decompose. | Use milder Lewis acids or perform the reaction at lower temperatures. |
Part 2: Purification
The purification of this compound can be complex due to its polarity and potential for degradation.
Diagram of the Purification Workflow
Caption: Purification Workflow for this compound.
Troubleshooting Table for Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase.2. Incorrect mobile phase polarity.3. Co-elution of impurities with similar polarity. | 1. Use silica gel for normal-phase chromatography. Consider reverse-phase chromatography if the compound is sufficiently non-polar.2. Optimize the solvent system through systematic TLC analysis. A gradient elution may be necessary.3. If impurities persist, a second chromatographic step with a different stationary or mobile phase may be required. |
| Product Degradation on Silica Gel | This compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a base such as triethylamine. |
| Difficulty with Crystallization | 1. Presence of impurities.2. Inappropriate solvent system.3. Product is an oil or amorphous solid. | 1. Ensure the product is of high purity (>95%) before attempting crystallization.2. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).3. If direct crystallization fails, try techniques such as slow evaporation, vapor diffusion, or seeding with a small crystal. |
| Low Recovery After Purification | 1. Product loss during transfers and work-up.2. Irreversible adsorption to the stationary phase.3. Decomposition during solvent evaporation. | 1. Minimize the number of transfer steps and ensure complete extraction and transfer of the product.2. Use a less active stationary phase or add a modifier to the mobile phase to reduce tailing and strong adsorption.3. Use a rotary evaporator at a controlled temperature and pressure to avoid overheating. |
Experimental Protocols
The following are generalized protocols based on common synthetic methods for compounds with similar structures. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Paal-Knorr Synthesis of a Dichloropyrrole Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add an ammonium salt (e.g., ammonium acetate) or a primary amine to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water. The crude pyrrole can be used in the next step or purified by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acyl Chloride Addition: Add the substituted benzoyl chloride dropwise to the suspension at 0 °C.
-
Pyrrole Addition: Dissolve the dichloropyrrole intermediate in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice and an aqueous acid solution (e.g., 1M HCl) to quench the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Table of Quantitative Data (Hypothetical Example)
| Step | Reactant | Product | Yield (%) | Purity (%) |
| Pyrrole Synthesis | 1,4-Dicarbonyl | Dichloropyrrole | 75 | >90 (crude) |
| Acylation | Dichloropyrrole | Crude this compound | 60 | ~85 |
| Purification | Crude this compound | Pure this compound | 80 (from crude) | >98 (by HPLC) |
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on general chemical principles. Researchers should consult the primary literature and perform their own optimization studies for the synthesis and purification of this compound. Safety precautions should be taken at all times, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Revised structure and synthesis of this compound, a potent innate immune suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Celastramycin A in research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Celastramycin A, focusing on strategies to proactively identify and mitigate potential off-target effects during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoyl pyrrole-type compound that primarily functions by inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs), particularly those from patients with pulmonary arterial hypertension (PAH).[1][2] Its mechanism involves binding to the Zinc finger C3H1 domain-containing protein (ZFC3H1).[1][2] This interaction leads to several downstream effects, including the reduction of Hypoxia-Inducible Factor 1α (HIF-1α) and Nuclear Factor-κB (NF-κB) protein levels, and an increase in Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular response to oxidative stress.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: The current scientific literature highlights that this compound inhibits the proliferation of diseased PAH-PASMCs with relatively small effects on PASMCs from healthy donors, suggesting a degree of selectivity.[1][2] However, like most small molecules, the potential for off-target interactions exists and should be experimentally verified in your specific model system. Comprehensive off-target profiling is a critical step in preclinical development.
Q3: I'm observing a cellular phenotype that doesn't seem to align with the known functions of HIF-1α, NF-κB, or Nrf2 signaling. Could this be an off-target effect?
A3: It is possible. An unexpected phenotype is a common indicator of potential off-target activity.[3] To investigate this, you should first perform a dose-response experiment to compare the concentration of this compound required to elicit the unexpected phenotype versus the concentration needed for on-target engagement (e.g., inhibition of PASMC proliferation). A significant discrepancy in these concentrations may suggest an off-target effect.[3] Further validation using the protocols outlined in this guide is recommended.
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity occurs when the inhibition of the intended target protein leads to adverse effects. This can happen if the target is essential for the normal function of healthy cells. Off-target toxicity results from the small molecule binding to and modulating the activity of unintended proteins, causing cellular stress or death independent of the primary target.[3] Distinguishing between these is crucial for interpreting your results.
Q5: How can I be sure that the observed effect of this compound is due to its interaction with its intended target in my system?
A5: Target validation is key. A highly effective method is a CRISPR-Cas9 rescue experiment.[4][5] First, use CRISPR to knock out the gene for the intended target (e.g., ZFC3H1). If the cells subsequently lose their sensitivity to this compound, it provides strong evidence for on-target action. Re-introducing the wild-type target protein should then restore sensitivity to the compound.[4]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound, with a focus on differentiating on- and off-target effects.
| Observed Issue | Potential Cause | Recommended Action(s) |
| High cellular toxicity at effective concentration. | Off-target toxicity | 1. Perform a counter-screen using a cell line that does not express the primary target (ZFC3H1). If toxicity persists, it is likely off-target.[3]2. Screen this compound against a known panel of toxicity-related proteins (e.g., hERG, CYP enzymes).[3] |
| On-target toxicity | 1. Use siRNA or CRISPR to knock down the target protein. If this phenocopies the toxicity observed with this compound, the toxicity is likely on-target.[3] | |
| Inconsistent or non-reproducible results. | Experimental artifact | 1. Review and optimize all experimental protocols, ensuring consistent cell passage numbers, reagent concentrations, and incubation times.2. Confirm the purity and structural integrity of your this compound stock via methods like HPLC and mass spectrometry.[6] |
| Off-target engagement | 1. Use a structurally dissimilar compound known to act on the same pathway as a positive control. If this compound does not produce the same inconsistent results, it may point to off-target effects specific to the this compound scaffold.[3] | |
| Observed phenotype does not match published data. | Cell line-specific effects | 1. The cellular context is critical. The signaling network in your cell line may differ from those published. Validate the presence and functional status of key pathway components (ZFC3H1, HIF-1α, NF-κB, Nrf2) in your model system via Western blot or qPCR. |
| Unidentified off-target interaction | 1. Perform an unbiased proteomic screen (e.g., Thermal Proteome Profiling) to identify all proteins that bind to this compound in your specific cell line.[7] This can reveal novel, unexpected targets. |
Data Summary Tables
As specific off-target IC50 values for this compound are not available in the public literature, researchers should generate their own data. Use the tables below as templates for organizing and comparing experimental results.
Table 1: On-Target vs. Off-Target Activity Comparison Use this table to compare the potency of this compound and its analogs for the intended effect versus any suspected off-target phenotypes.
| Compound | On-Target Assay (e.g., PASMC Proliferation) | Observed Off-Target Assay (e.g., Apoptosis in Cell Line X) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| IC50 (µM) | IC50 (µM) | ||
| This compound | [Enter Data] | [Enter Data] | [Calculate] |
| Analog 1 | [Enter Data] | [Enter Data] | [Calculate] |
| Analog 2 (Inactive Control) | [Enter Data] | [Enter Data] | [Calculate] |
Table 2: Target Engagement Validation Use this table to document results from target engagement assays like CETSA.
| Compound | Target Protein | Cell Type | Apparent Melting Temp (Tm) - Vehicle | Apparent Melting Temp (Tm) - Compound | Thermal Shift (ΔTm) |
| This compound | ZFC3H1 | [Enter Cell Line] | [Enter Temp] | [Enter Temp] | [Calculate] |
| This compound | Control Protein 1 | [Enter Cell Line] | [Enter Temp] | [Enter Temp] | [Calculate] |
| This compound | Control Protein 2 | [Enter Cell Line] | [Enter Temp] | [Enter Temp] | [Calculate] |
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify direct binding of this compound to a target protein (e.g., ZFC3H1) within intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[8][9]
Methodology:
-
Cell Culture & Treatment:
-
Culture your cells of interest (e.g., PAH-PASMCs) to ~80% confluency.
-
Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined incubation period (e.g., 1-3 hours) at 37°C.[10]
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a cooling step on ice for 3 minutes.[8]
-
-
Cell Lysis & Fractionation:
-
Lyse the cells via freeze-thaw cycles or another appropriate method.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against temperature for both vehicle- and drug-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol 2: CRISPR-Cas9 Mediated Target Validation and Rescue
This protocol validates that the effect of this compound is dependent on its target protein.[4][11]
Methodology:
-
Part A: Target Knockout (KO):
-
Design and validate guide RNAs (sgRNAs) targeting a constitutive exon of the gene for the target protein (e.g., ZFC3H1).
-
Deliver the Cas9 nuclease and the selected sgRNA into your cells using lentiviral transduction or another efficient transfection method.
-
Select single-cell clones and expand them.
-
Verify successful gene knockout by DNA sequencing (to confirm frameshift mutations) and Western blot (to confirm absence of protein).
-
Perform a dose-response assay with this compound on the KO cell line and a wild-type (WT) control line. A significant increase in the IC50 in the KO line indicates the phenotype is on-target.
-
-
Part B: Target Rescue:
-
Create a rescue plasmid that expresses the wild-type target protein. Ensure this plasmid will not be targeted by the original sgRNA (e.g., by introducing silent mutations in the sgRNA binding site).
-
Transfect the rescue plasmid into the validated KO cell line.
-
Confirm the re-expression of the target protein via Western blot.
-
Repeat the dose-response assay with this compound. Restoration of sensitivity to the compound in the rescue cell line provides strong confirmation of on-target activity.[4]
-
Protocol 3: Proteomic Profiling for Unbiased Target Identification
This approach is used to identify the full spectrum of proteins that interact with this compound in a cellular context, revealing both on- and potential off-targets.[12][13]
Methodology:
-
Cell Culture and Lysis:
-
Treat multiple plates of your chosen cell line with this compound (at an effective concentration) and a vehicle control.
-
Harvest the cells and lyse them in a buffer compatible with mass spectrometry, including protease and phosphatase inhibitors.
-
Quantify the total protein concentration for each sample.
-
-
Affinity Purification (for derivatized compounds) or Thermal Proteome Profiling (TPP):
-
For TPP: Follow the CETSA protocol (Protocol 1), but instead of analyzing a single protein by Western blot, analyze the entire soluble proteome from each temperature point.
-
For Affinity Purification: This requires a derivatized version of this compound with an affinity tag (e.g., biotin). The tagged compound is incubated with cell lysate, and protein complexes are pulled down using streptavidin beads.
-
-
Sample Preparation for Mass Spectrometry (MS):
-
Take the soluble protein fractions (from TPP) or the pulled-down proteins (from affinity purification).
-
Perform in-solution or in-gel trypsin digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify thousands of proteins across all samples.[3]
-
For TPP data, identify proteins whose melting curves shift significantly upon drug treatment.
-
For affinity purification data, identify proteins that are significantly enriched in the drug-treated sample compared to controls. These are your candidate binders and potential off-targets.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. biocompare.com [biocompare.com]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 12. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Celastramycin A Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of Celastramycin A in pre-clinical animal models. Given the physicochemical properties of many natural product-derived compounds like this compound, this guide focuses on overcoming common challenges such as poor aqueous solubility, low bioavailability, and systemic toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: this compound, like many potent natural-product-derived compounds such as celastrol, presents several delivery challenges. The primary obstacles include poor water solubility (hydrophobicity) and low permeability, classifying it as a Biopharmaceutics Classification System (BCS) class IV molecule.[1] These characteristics lead to poor oral bioavailability, rapid systemic clearance, and a narrow therapeutic window.[2] Furthermore, at effective therapeutic doses (e.g., 3-5 mg/kg in mouse models for similar compounds), significant systemic toxicities, including cardiotoxicity, hepatotoxicity, and nephrotoxicity, have been reported.[1]
Q2: Which formulation strategies can enhance the bioavailability of this compound?
A2: To overcome the limitations of poor solubility and bioavailability, various nanotechnology-based drug delivery systems are recommended. These include:
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like this compound, improving solubility and offering opportunities for sustained release and targeted delivery.[3][4][5] Long-circulating liposomes can significantly increase the drug's half-life and mean residence time in circulation.[3][5]
-
Nanostructured Lipid Carriers (NLCs): These carriers can enhance oral absorption and bioavailability. For a similar compound, celastrol, an NLC formulation showed a 484.75% enhancement in bioavailability compared to the plain drug.[1]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that protect this compound from degradation, provide controlled release, and can be surface-modified for targeted delivery to specific tissues, such as tumors or inflamed macrophages.[6]
-
Micelles: Self-assembling micelles made from amphiphilic polymers (e.g., PEG-PCL) can encapsulate this compound in their hydrophobic core, improving its solubility and stability in aqueous environments.[1]
Q3: How can I reduce the systemic toxicity of this compound in my animal model?
A3: Reducing systemic toxicity while maintaining therapeutic efficacy is crucial. The primary strategy is to use targeted drug delivery systems. By encapsulating this compound in nanocarriers that are functionalized with targeting ligands (e.g., antibodies, peptides like folate, or sugars like mannose), the drug can be preferentially delivered to the target site (e.g., a tumor or inflamed tissue).[1][4][6] This approach minimizes exposure of healthy organs to the drug, thereby reducing off-target toxicity. For instance, albumin-based nanocarriers have been shown to reduce the accumulation of celastrol in non-target tissues.[4]
Q4: What is the primary mechanism of action for this compound's anti-cancer effects?
A4: Based on analogous compounds like celastrol, the anti-cancer activity of this compound is likely multifactorial. A primary reported mechanism is the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1] Additionally, this compound may induce apoptosis (programmed cell death) and cell cycle arrest by promoting the intracellular accumulation of reactive oxygen species (ROS) in cancer cells.[1][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Bioavailability and High Variability in Pharmacokinetic (PK) Data
-
Question: My PK studies show very low plasma concentrations of this compound after oral administration, and the results are highly variable between animals. What could be the cause and how can I fix it?
-
Answer: This is a classic problem for hydrophobic compounds.
-
Probable Cause: Poor aqueous solubility leading to limited dissolution and absorption in the gastrointestinal tract. Variability can arise from differences in individual animal physiology (e.g., gastric pH, food intake).
-
Troubleshooting Steps:
-
Switch Formulation: Move from a simple suspension to a bioavailability-enhancing formulation. Liposomes, NLCs, or micelles are excellent starting points.[1][3]
-
Change Administration Route: If oral delivery is not critical, consider intravenous (IV) administration of a solubilized formulation (e.g., liposomal this compound) to bypass absorption barriers and achieve more consistent plasma levels.[3][5]
-
Control Experimental Conditions: Ensure consistent fasting periods for animals before dosing and standardize the vehicle used for administration to minimize variability.
-
-
Issue 2: Evidence of Off-Target Toxicity in Animal Models
-
Question: I am observing signs of toxicity (e.g., weight loss, organ damage in histology) in my animal models at doses required for therapeutic effect. How can I improve the safety profile?
-
Answer: This indicates a narrow therapeutic window and undesirable biodistribution.
-
Probable Cause: The free drug is distributing non-specifically to healthy tissues and organs, causing toxicity before reaching a sufficient concentration at the target site.
-
Troubleshooting Steps:
-
Implement Targeted Delivery: Encapsulate this compound in a nanocarrier functionalized with a ligand that specifically binds to receptors overexpressed on your target cells (e.g., folate for certain cancers, mannose for activated macrophages).[1][6]
-
Optimize Particle Size: For passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect, formulate nanoparticles in the size range of 70-200 nm.[8]
-
Perform a Dose-Response Study: Conduct a study with your new formulation to find the minimum effective dose that achieves the desired therapeutic outcome with minimal toxicity.
-
-
Issue 3: Nanoparticle Formulation is Aggregating
-
Question: The nanoparticle formulation of this compound I prepared is showing aggregation and precipitation. What should I do?
-
Answer: Formulation stability is critical for reproducible in vivo results.
-
Probable Cause: Issues with surface charge (Zeta Potential), improper pH of the buffer, or high particle concentration can lead to instability and aggregation.[9]
-
Troubleshooting Steps:
-
Check Zeta Potential: Aim for a zeta potential of at least ±20 mV to ensure sufficient electrostatic repulsion between particles. Adjust the surface chemistry or add stabilizers if needed.
-
Optimize pH and Buffer: Ensure the pH of your formulation buffer is appropriate for both the nanoparticle and this compound to maintain stability and prevent chemical degradation.[9]
-
PEGylation: Coat the surface of your nanoparticles with polyethylene glycol (PEG). This "stealth" coating provides steric hindrance, preventing aggregation and also reducing clearance by the immune system in vivo.[1][10]
-
Adjust Concentration: Follow recommended concentration guidelines for your specific nanoparticle type to avoid aggregation.[9]
-
-
Data Presentation: Pharmacokinetic & Formulation Parameters
The tables below summarize typical quantitative data for free versus formulated celastrol, which can be used as a benchmark for optimizing this compound delivery.
Table 1: Comparison of Pharmacokinetic Parameters (Rat Model)
| Formulation | T½ (Half-life) | MRT (Mean Residence Time) | Cmax (Max. Concentration) | AUC (Area Under Curve) | Bioavailability | Reference |
|---|---|---|---|---|---|---|
| Celastrol Solution (IV) | - | 7.98 hr | - | - | - | [3][5] |
| Celastrol Liposomes (IV) | 11.71 hr | - | - | - | - | [3][5] |
| Pure Celastrol (Oral) | - | - | 14.31 µg/L (male) | 188.17 µg·h/L (male) | 17.06% | [11] |
| TGV Tablets (Oral) | - | - | 32.03 µg/L (female) | 379.49 µg·h/L (female) | 94.19% |[11] |
Table 2: Physicochemical Properties of Celastrol-Loaded Nanocarriers
| Nanocarrier Type | Average Size (nm) | PDI (Polydispersity Index) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| Liposomes (Cel-LPs) | 72.20 ± 27.99 | 0.267 | -31.60 ± 6.81 | 78.77 ± 5.69 | 5.83 ± 0.42 | [3][5] |
| NLCs | 126.7 ± 9.2 | < 0.2 | - | > 90% | - | [1] |
| PEGylated Liposomes | 92 ± 5 | 0.18 | -35 ± 2 | 89-95% | 10:1 (lipid:drug) |[12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is based on the lipid thin-layer-hydration-extrusion method, commonly used for preparing liposomes for in vivo studies.[3][5]
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated (free) this compound from the liposome suspension using dialysis or size exclusion chromatography.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol), quantifying the drug content via HPLC or UV-Vis spectroscopy, and comparing it to the initial amount of drug added.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical PK study to evaluate the performance of a this compound formulation.[11]
-
Animal Model: Use male Sprague-Dawley rats (200-250g). Acclimatize the animals for at least one week before the experiment.
-
Animal Groups:
-
Group 1: this compound solution via intravenous (IV) injection (for determining absolute bioavailability).
-
Group 2: this compound formulation (e.g., liposomes) via oral gavage.
-
Group 3: Control (vehicle only).
-
-
Dosing:
-
Fast the animals overnight before dosing but allow free access to water.
-
Administer the specified dose of the formulation. For celastrol, typical doses are around 1 mg/kg.[11]
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[11]
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and t½.
-
Visualizations: Pathways and Workflows
Caption: Proposed anti-cancer signaling pathway for this compound.
References
- 1. Frontiers | Nanotechnology-Based Celastrol Formulations and Their Therapeutic Applications [frontiersin.org]
- 2. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 3. Enhanced Pharmacokinetics of Celastrol via Long-Circulating Liposomal Delivery for Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Intratracheal delivery of macrophage targeted Celastrol-loaded PLGA nanoparticles for enhanced anti-inflammatory efficacy in acute lung injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteria-Assisted Celastrol Liposomes for Effective Chemotherapy Against Lung Cancer in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical Chemistry of Nanomedicine: Understanding the Complex Behaviors of Nanoparticles In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiyka.com [hiyka.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oral bioavailability and gender-related pharmacokinetics of celastrol following administration of pure celastrol and its related tablets in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]
Addressing inconsistencies in Celastramycin A experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Celastramycin A. The information is designed to help address potential inconsistencies in experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a benzoyl pyrrole-type compound that has been identified as a potent therapeutic agent, particularly in the context of pulmonary arterial hypertension (PAH).[1][2] Its mechanism involves inhibiting the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs).[1][3] It achieves this through several actions:
-
Reduction of Pro-proliferative and Pro-inflammatory Signals: It reduces the protein levels of Hypoxia-Inducible Factor 1α (HIF-1α) and Nuclear Factor-κB (NF-κB), which in turn decreases the secretion of inflammatory cytokines.[2][3]
-
Antioxidant Effects: It lowers levels of reactive oxygen species (ROS) by increasing the protein levels of Nrf2 (nuclear factor erythroid 2-related factor 2), a primary regulator of the cellular response to oxidative stress.[2][4]
-
Mitochondrial Function: It improves mitochondrial energy metabolism and helps recover mitochondrial network formation in diseased cells.[2][4]
-
Binding Partner: These effects are regulated by its binding partner, ZFC3H1 (zinc finger C3H1 domain-containing protein).[1][2]
Q2: What is the correct chemical structure of this compound?
A2: It is important to ensure you are working with the correct molecule. An initial proposed structure was later revised. The correct structure was confirmed through chemical synthesis and comparison with the isolated natural product.[5] Researchers should verify the structure provided by their supplier against the confirmed structure.
Q3: How should this compound be stored and handled?
A3: While specific stability data for this compound is not extensively published, general best practices for similar compounds should be followed. Many small molecules are susceptible to degradation from light, pH changes, and repeated freeze-thaw cycles.[6][7]
-
Storage: Store the solid compound at -20°C or -80°C, protected from light.
-
Solubilization: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. The stability of this compound in aqueous cell culture media over long incubation periods should be considered, as pH and enzymatic activity can lead to degradation.[8]
Troubleshooting Guide
In Vitro Cell-Based Assays
Q4: I am observing high variability in my cell proliferation assay results (e.g., inconsistent IC50 values). What are the potential causes?
A4: Variability in cell-based assays is a common issue.[9] Several factors related to both the compound and the experimental setup can contribute to this.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the compound's time in aqueous media before adding it to cells. |
| Cell Health & Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. High cell density can reduce the apparent potency of a drug.[10] Use a standardized cell passage number, as high-passage cells can exhibit altered phenotypes.[9] |
| Pipetting & Dilution Errors | Use calibrated pipettes and perform serial dilutions carefully. Minor errors in dilution can lead to significant differences in the final concentration, especially for potent compounds.[11] |
| Assay-Specific Issues | The choice of proliferation assay (e.g., MTT, BrdU, CellTiter-Glo) can influence results. Some assays are susceptible to interference from colored compounds or agents that affect cellular metabolism. Consider using an orthogonal method, such as direct cell counting, to confirm results.[12] |
| Incubation Time | The dose-dependent effects of this compound may vary with treatment duration. Optimize and standardize the incubation time for your specific cell line and endpoint.[13] |
Q5: The potency of this compound in my experiments is much lower than what is reported in the literature. Why might this be?
A5: Discrepancies between expected and observed potency can arise from issues with the compound, the specific cells used, or the experimental protocol.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Compound Purity/Identity | Verify the purity and identity of your this compound batch via analytical methods like HPLC-MS. A revised structure for this compound has been published, so ensure your compound corresponds to the correct one.[5] |
| Cell Line Differences | This compound has shown differential effects, for instance, inhibiting proliferation in PAH-PASMCs with smaller effects on PASMCs from healthy donors.[3] The genetic and phenotypic background of your cell line may influence its sensitivity. |
| Off-Target Effects | The observed phenotype could be a result of off-target effects that are specific to the cellular context of your model.[14][15] |
| Serum Binding | If using serum-containing media, the compound may bind to proteins like albumin, reducing its free concentration and apparent potency. Consider reducing serum concentration during treatment or using serum-free media if your cells can tolerate it. |
Signaling & Target Analysis (e.g., Western Blot)
Q6: I am not seeing the expected changes in downstream signaling molecules (e.g., HIF-1α, NF-κB, Nrf2) after this compound treatment. What should I check?
A6: Failure to observe expected signaling changes can be due to timing, concentration, or technical aspects of the assay.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Sub-optimal Concentration | The effects of this compound are dose-dependent.[2] Perform a dose-response experiment to ensure you are using a concentration that is sufficient to engage the target in your specific cell model. |
| Incorrect Timepoint | Signaling events are transient. The expression and activation of proteins like HIF-1α, NF-κB, and Nrf2 can change rapidly. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal timepoint for observing the desired effect. |
| Cellular State | The baseline activation state of the signaling pathway in your cells is critical. For example, to see a reduction in NF-κB, the pathway may need to be stimulated first (e.g., with TNF-α). |
| Antibody Quality | Ensure your primary antibodies for Western blotting are specific and validated for the target protein. Run appropriate positive and negative controls. |
Experimental Protocols & Workflows
Protocol: Cell Proliferation Assay (Generic)
This protocol provides a standardized workflow for assessing the anti-proliferative effects of this compound, designed to minimize variability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using a standardized method (e.g., trypsinization for a fixed duration).
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of media.
-
Allow cells to adhere and recover for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in cell culture media to generate 2X working concentrations of the final desired concentrations.
-
Remove the seeding media from the cells and add 100 µL of the appropriate 2X compound dilution to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for a standardized duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Endpoint Measurement:
-
Use a validated method to quantify cell viability/proliferation (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Allow the plate and reagents to equilibrate to room temperature before use.
-
Add the reagent according to the manufacturer's instructions and read the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Standard experimental workflow for in vitro testing, highlighting critical control points.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Revised structure and synthesis of this compound, a potent innate immune suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Celastramycin A Concentration-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Celastramycin A concentration-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has been identified as a potent suppressor of immune deficiency pathways. It primarily acts by inhibiting inflammatory signaling. Mechanistic analyses have shown that it reduces the protein levels of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB), both of which are key in promoting pro-inflammatory signals and altering metabolism in pathological conditions.[1][2][3] Additionally, this compound treatment has been shown to decrease levels of reactive oxygen species (ROS) by increasing the protein levels of Nrf2, a master regulator of the cellular response to oxidative stress.[2] The effects of this compound are regulated by its binding partner, ZFC3H1 (zinc finger C3H1 domain-containing protein).[1]
Q2: In which cell lines has this compound shown dose-dependent effects?
A2: this compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH) in a dose-dependent manner.[3][4][5][6] Notably, it exhibits relatively smaller effects on PASMCs from healthy donors.[3]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
Experimental Protocols
Cell Viability and Concentration-Response Curve Generation using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability and generating a concentration-response curve using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cells (e.g., PAH-PASMCs)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipettor
-
Plate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed a consistent number of cells into each well of a 96-well plate. The optimal cell number should be determined empirically for each cell line to ensure the absorbance values fall within the linear range of the assay (typically 0.75 - 1.25).
-
Incubate the plate for 24 hours to allow cells to attach and resume proliferation.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a serum-free medium to create a range of concentrations. A typical experiment might use an eight-point dose range.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and media-only controls.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 3 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
-
Subtract the average absorbance of the media-only blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background in blank wells | - Contaminated medium or reagents.- Phenol red or serum in the medium interfering with the assay. | - Use fresh, sterile medium and reagents.- Use serum-free medium during the MTT incubation step.[8]- Prepare a background control with medium and MTT reagent but no cells. |
| Low absorbance readings | - Cell seeding density is too low.- Insufficient incubation time with MTT.- Cells are not proliferating properly. | - Optimize cell seeding density to ensure readings are in the linear range.- Increase the MTT incubation time (up to 4 hours is common).[1]- Ensure optimal culture conditions (medium, temperature, CO2). |
| High variability between replicate wells | - Inconsistent cell seeding.- Inaccurate pipetting of compound or reagents.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected or non-sigmoidal dose-response curve | - Incorrect concentration range (too high or too low).- Compound precipitation at high concentrations.- Deviating control values. | - Perform a wider range of serial dilutions in a preliminary experiment.- Check the solubility of this compound in the culture medium.- If negative controls deviate significantly from the low-concentration data points, consider omitting them from the curve fit.[10] |
| MTT reagent is blue-green | - Contamination with a reducing agent or microbial contamination.- Excessive exposure to light. | - Discard the reagent and use a fresh, sterile stock.- Store the MTT solution protected from light at 4°C. |
Data Presentation
Representative this compound Concentration-Response Data
The following table provides an example of data that could be generated from a cell viability experiment with this compound on PAH-PASMCs. Note: These are illustrative values and may not reflect actual experimental results.
| This compound Concentration (µM) | Log Concentration | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | - | 100 ± 5.2 |
| 0.01 | -2.00 | 98.5 ± 4.8 |
| 0.1 | -1.00 | 85.3 ± 6.1 |
| 1 | 0.00 | 52.1 ± 3.9 |
| 10 | 1.00 | 15.7 ± 2.5 |
| 100 | 2.00 | 5.2 ± 1.8 |
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
Caption: Troubleshooting Logical Flowchart.
References
- 1. galaxy.ai [galaxy.ai]
- 2. youtube.com [youtube.com]
- 3. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of celastrol on growth inhibition of prostate cancer cells through the regulation of hERG channel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Celastramycin A in experimental setups
Welcome to the Technical Support Center for Celastramycin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a bioactive benzoyl pyrrole-type compound. Its chemical formula is C₁₇H₁₈Cl₃NO₃. For detailed properties, please refer to the table below.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. The solubility data is summarized in the table below for easy reference.
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound?
Direct studies on the pH stability of this compound are limited. However, based on its chemical structure containing a benzoyl pyrrole moiety, it can be inferred that the compound may be susceptible to hydrolysis under strong acidic or basic conditions. It is advisable to maintain a pH range close to neutral (pH 6-8) for your experiments whenever possible.
Troubleshooting Guide: Preventing Degradation
This guide provides solutions to common problems that may arise from the degradation of this compound in experimental setups.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored at -20°C in a tightly sealed container. Prepare fresh stock solutions and use them within a reasonable timeframe. Avoid repeated freeze-thaw cycles. |
| Degradation in experimental buffer or media. | Check the pH of your buffer or cell culture media. Avoid highly acidic or alkaline conditions. If possible, perform a pilot stability study of this compound in your specific experimental medium. | |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS) | Formation of degradation products. | This could be due to hydrolysis, oxidation, or photodegradation. Protect your samples from light by using amber vials or covering them with aluminum foil. To prevent oxidation, consider degassing your solvents or adding antioxidants if compatible with your assay. For potential hydrolysis, maintain a neutral pH. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility and potential aggregation. | This compound has limited solubility in aqueous solutions like PBS. Ensure the final concentration of organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. Sonication may aid in dissolution. |
| Variability between experimental replicates | Inconsistent handling leading to differential degradation. | Standardize all handling procedures. Ensure all replicates are prepared and processed under the same light, temperature, and pH conditions. Prepare a master mix of the this compound solution to add to your replicates to minimize variability. |
Quantitative Data Summary
The following tables provide a summary of the physical and solubility properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈Cl₃NO₃ |
| Molecular Weight | 390.7 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Long-term Stability | ≥ 4 years at -20°C |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C.
Protocol 2: General Handling Recommendations to Minimize Degradation
-
Light Protection: Always work with this compound solutions in a subdued light environment. Use amber or opaque containers for storage and during experiments. If transparent containers are necessary, wrap them in aluminum foil.
-
Temperature Control: Thaw frozen stock solutions on ice and keep them on ice while in use. Avoid prolonged exposure to room temperature or higher temperatures unless required by the experimental protocol.
-
pH Management: When diluting this compound into aqueous buffers, ensure the final pH of the solution is within a neutral range (pH 6-8) to minimize the risk of hydrolysis. Use freshly prepared buffers.
-
Oxygen Exclusion: For long-term experiments or when working with sensitive assays, consider using degassed solvents to prepare your solutions to minimize oxidative degradation.
-
Use Fresh Solutions: Prepare working solutions fresh from a stock aliquot for each experiment. Avoid using old working solutions.
Visualizations
Below are diagrams illustrating potential degradation pathways and an experimental workflow designed to minimize degradation.
Caption: Potential degradation routes for this compound.
Caption: Workflow to minimize this compound degradation.
Caption: Inhibition of signaling pathways by this compound.
Best practices for long-term storage of Celastramycin A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Celastramycin A. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from light.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare concentrated stock solutions of this compound in a suitable solvent such as DMSO, ethanol, or DMF. These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or lower, protected from light.
3. What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported. As a general practice for pyrrole-containing compounds, it is advisable to prepare fresh dilutions in aqueous media for each experiment from a frozen stock solution. Avoid storing this compound in aqueous solutions for extended periods.
4. Is this compound sensitive to light?
Yes, this compound is a pyrrole-containing compound, and such compounds can be sensitive to light.[1] It is crucial to protect both the solid compound and its solutions from light exposure to prevent potential photodegradation. Use amber vials or wrap containers with aluminum foil.
5. What should I do if the appearance of my solid this compound has changed (e.g., color change)?
A change in the appearance of the solid compound, such as a color change, may indicate degradation or contamination. It is recommended not to use the compound if its appearance has significantly changed from its initial state. Contact the supplier for further guidance.
Troubleshooting Guides
This section addresses common problems that may arise during the handling and use of this compound in experimental settings.
Problem: Inconsistent or unexpected experimental results.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure proper storage of both solid compound and stock solutions (-20°C, protected from light). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect concentration of stock solution | Verify calculations and ensure the solid compound was completely dissolved when preparing the stock solution. If possible, confirm the concentration using a suitable analytical method. |
| Precipitation of the compound in cell culture media | This compound has limited solubility in aqueous solutions. Ensure the final concentration in your experimental setup does not exceed its solubility limit. Consider using a vehicle control (e.g., DMSO) at the same concentration as in your experimental samples. |
| Interaction with other components in the experimental system | Review all components of your experimental setup for potential interactions. |
Problem: Difficulty dissolving solid this compound.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | This compound is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml). Ensure you are using a recommended solvent. |
| Low temperature of the solvent | Allow the solvent to reach room temperature before attempting to dissolve the compound. |
| Insufficient mixing | Vortex or sonicate the solution to aid in dissolution. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈Cl₃NO₃ | [1] |
| Molecular Weight | 390.7 g/mol | [1] |
| Appearance | Crystalline solid | |
| Storage Temperature | -20°C | [2] |
| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:4): 0.2 mg/ml |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.907 mg of this compound.
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or below.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Preclinical Showdown: Celastramycin A and Bosentan in the Fight Against Pulmonary Arterial Hypertension
For Immediate Release
In the landscape of preclinical research for Pulmonary Arterial Hypertension (PAH), two compounds, Celastramycin A and the established therapeutic bosentan, are being closely evaluated for their potential to combat the debilitating effects of this disease. This guide offers a comparative analysis of their performance in established animal models of PAH, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
Pulmonary Arterial Hypertension is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. The search for novel, more effective therapies is a critical endeavor in the field. This comparison focuses on data derived from the widely utilized monocrotaline (MCT)-induced PAH model in rats, a well-established method for simulating the disease in a preclinical setting.
At a Glance: Efficacy in the Monocrotaline-Induced PAH Model
The following tables summarize the quantitative data on the effects of this compound (and its closely related analog, celastrol) and bosentan on key indicators of PAH severity: Right Ventricular Systolic Pressure (RVSP) and Right Ventricular Hypertrophy (RVH), the latter measured by the Fulton Index (RV/LV+S).
Table 1: Effect of Celastrol (this compound Analog) on RVSP and RVH in MCT-Induced PAH Rats
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Fulton Index (RV/[LV+S]) |
| Normal Control | - | ~25 | ~0.25 |
| MCT + Vehicle | - | 47.62 ± 3.46 | 0.48 ± 0.10 |
| MCT + Celastrol | Not Specified | 39.91 ± 4.88 | 0.36 ± 0.08 |
Data adapted from a study on celastrol, a close analog of this compound, in a rat model of monocrotaline-induced pulmonary arterial hypertension.[1]
Table 2: Effect of Bosentan on Mean Pulmonary Arterial Pressure (mPAP) and RVH in MCT-Induced PAH Rats
| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Hypertrophy (RV/BW) |
| Control | - | Not Reported | Not Reported |
| MCT | - | Significantly Increased | Significantly Increased |
| MCT + Bosentan | 300 mg/kg/day | Significantly Attenuated | Significantly Reduced |
| MCT + Sildenafil | 100 mg/kg/day | Significantly Attenuated | Significantly Reduced |
| MCT + Bosentan + Sildenafil | 300/100 mg/kg/day | Additional Attenuation | Greater Reduction |
Data from a study evaluating bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats.[2][3] Note: This study used the ratio of Right Ventricle weight to Body Weight (RV/BW) as a measure of RVH.
Unraveling the Mechanisms: Distinct Pathways to a Common Goal
This compound and bosentan achieve their therapeutic effects through distinct molecular pathways.
This compound , a novel compound, demonstrates a multi-faceted approach by directly targeting the hyperproliferation of pulmonary artery smooth muscle cells (PAH-PASMCs).[4] Its mechanism involves the reduction of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB) protein levels, which in turn decreases inflammatory signals and improves mitochondrial energy metabolism.[4] Furthermore, this compound has been shown to increase the levels of Nrf2, a key regulator of the cellular response to oxidative stress.[4]
Bosentan is a well-established dual endothelin receptor antagonist (ERA).[5] In PAH, there is an overproduction of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen. Bosentan competitively blocks both ET-A and ET-B receptors on vascular smooth muscle and endothelial cells, thereby inhibiting the detrimental effects of ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.[5]
Experimental Corner: The Monocrotaline Model
The data presented in this guide were generated using the monocrotaline (MCT)-induced model of PAH in rats. This model is a cornerstone of preclinical PAH research due to its reproducibility and ability to elicit key pathological features of the human disease.
Experimental Workflow
Key Methodologies
-
PAH Induction: A single subcutaneous injection of monocrotaline (typically 60 mg/kg) is administered to adult male Wistar or Sprague-Dawley rats.[6][7] MCT is metabolized in the liver to a toxic pyrrole derivative, which induces endothelial injury in the pulmonary vasculature, leading to the development of PAH over several weeks.[8]
-
Right Ventricular Systolic Pressure (RVSP) Measurement: At the end of the study period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to directly measure RVSP.[9] This is a primary indicator of the severity of pulmonary hypertension.
-
Right Ventricular Hypertrophy (Fulton Index) Assessment: Following euthanasia, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The wet weight of each component is measured, and the Fulton Index is calculated as the ratio of RV weight to (LV+S) weight.[10][11] An increased Fulton Index is a direct measure of right ventricular hypertrophy.
Concluding Remarks
Both this compound and bosentan demonstrate significant efficacy in mitigating the pathological hallmarks of PAH in the monocrotaline rat model. This compound, with its unique anti-proliferative and anti-inflammatory mechanism, represents a promising novel therapeutic avenue. Bosentan, a clinically approved ERA, serves as a crucial benchmark, and its established efficacy is reaffirmed in these preclinical studies.
Further head-to-head comparative studies in various PAH models are warranted to fully elucidate the relative therapeutic potential of these two compounds. The distinct mechanisms of action also suggest the potential for future combination therapies that could offer synergistic benefits for patients with this devastating disease.
References
- 1. Celastrol attenuates the remodeling of pulmonary vascular and right ventricular in monocrotaline-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. 2.2. Measurement of Right-Ventricular Systolic Pressure (RVSP) [bio-protocol.org]
- 10. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Celastramycin A and Prostacyclin Analogs for Pulmonary Arterial Hypertension (PAH) Treatment
For Researchers, Scientists, and Drug Development Professionals
Pulmonary Arterial Hypertension (PAH) is a progressive disorder characterized by the narrowing of small pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure. Current therapeutic strategies primarily focus on vasodilation and anti-proliferative effects within the pulmonary vasculature. This guide provides a detailed comparison of an established therapeutic class, prostacyclin analogs, with a novel investigational compound, Celastramycin A, highlighting their distinct mechanisms of action, supporting experimental data, and potential therapeutic implications.
At a Glance: this compound vs. Prostacyclin Analogs
| Feature | This compound | Prostacyclin Analogs |
| Primary Mechanism of Action | Inhibition of pulmonary artery smooth muscle cell (PASMC) proliferation via multiple intracellular pathways. | Vasodilation and inhibition of platelet aggregation via activation of the prostacyclin (IP) receptor. |
| Key Molecular Targets | Hypoxia-inducible factor-1α (HIF-1α), Nuclear factor-κB (NF-κB), NF-E2-related factor 2 (Nrf2). | Prostacyclin (IP) receptor, leading to increased cyclic AMP (cAMP). |
| Therapeutic Approach | Anti-proliferative, anti-inflammatory, and improvement of mitochondrial metabolism. | Vasodilatory, anti-platelet, and anti-proliferative. |
| Development Stage | Preclinical (in vitro and animal models). | Clinically approved and widely used. |
| Known Analogs/Derivatives | 25 synthetic analogs have been developed and tested in preclinical studies.[1] | Epoprostenol, Iloprost, Treprostinil, Beraprost.[2] |
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and prostacyclin analogs in PAH are fundamentally different, targeting distinct signaling cascades.
This compound: A Multi-pronged Intracellular Approach
This compound, a benzoyl pyrrole-type compound, has been identified as a potent inhibitor of PAH-PASMC proliferation.[1][3] Its mechanism is not reliant on cell surface receptors but rather on modulating key intracellular signaling pathways that are dysregulated in PAH.
Key signaling events for this compound include:
-
Inhibition of HIF-1α and NF-κB: In PAH, HIF-1α is abnormally activated, impairing aerobic metabolism, while NF-κB promotes pro-inflammatory signals.[1][4][5] this compound reduces the protein levels of both, leading to decreased secretion of inflammatory cytokines.[1][5]
-
Activation of Nrf2: this compound increases the protein levels of Nrf2, a master regulator of the cellular response to oxidative stress.[1][4] This leads to a reduction in reactive oxygen species (ROS) levels in PAH-PASMCs.[1][3]
-
Improvement of Mitochondrial Function: By modulating these pathways, this compound helps to restore mitochondrial energy metabolism and network formation in PAH-PASMCs.[1][6]
These actions collectively lead to a significant inhibition of the excessive proliferation of PAH-PASMCs, a hallmark of vascular remodeling in PAH.[3][4]
Caption: this compound signaling pathway in PAH-PASMCs.
Prostacyclin Analogs: Targeting Cell Surface Receptors
Prostacyclin analogs are synthetic forms of the naturally occurring prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[7] In patients with PAH, there is a deficiency of endogenous prostacyclin.[8][9]
The signaling cascade for prostacyclin analogs is as follows:
-
IP Receptor Activation: Prostacyclin analogs bind to and activate the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), on the surface of vascular smooth muscle cells and platelets.[8][10][11]
-
Increased cAMP Levels: Activation of the IP receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10][12]
-
Vasodilation and Anti-proliferation: Elevated cAMP levels lead to the activation of protein kinase A, resulting in vasodilation (relaxation of smooth muscle) and inhibition of smooth muscle cell proliferation.[8][12] It also inhibits platelet aggregation, which can contribute to the pathology of PAH.[8]
Caption: Prostacyclin analog signaling pathway in vascular smooth muscle cells.
Experimental Data and Efficacy
Direct comparative studies between this compound and prostacyclin analogs are not yet available. The following tables summarize key findings from preclinical and clinical studies for each.
This compound: Preclinical Efficacy
The efficacy of this compound has been demonstrated in in vitro and in vivo models of PAH.
Table 1: In Vitro Effects of this compound on PAH-PASMCs
| Parameter | Effect of this compound | Reference |
| Cell Proliferation | Dose-dependent inhibition | [1][3] |
| Cytosolic ROS Levels | Significant reduction | [1][3] |
| HIF-1α Protein Levels | Reduction | [1][5] |
| NF-κB Protein Levels | Reduction | [1][5] |
| Nrf2 Protein Levels | Increase | [1][4] |
| Mitochondrial Metabolism | Improved | [1][6] |
Table 2: In Vivo Effects of this compound in Animal Models of PAH
| Animal Model | Key Findings | Reference |
| Mouse (Hypoxia-induced PH) | Amelioration of pulmonary hypertension | [1][6] |
| Rat (Sugen/hypoxia-induced PH) | Amelioration of pulmonary hypertension | [1][6] |
| Rat (Monocrotaline-induced PH) | Amelioration of pulmonary hypertension | [1][6] |
| All Models | Reduced inflammatory changes in the lungs | [1][6] |
Prostacyclin Analogs: Clinical Efficacy
Prostacyclin analogs have been extensively studied in clinical trials and are a cornerstone of PAH therapy, particularly for patients with advanced disease.[2][13]
Table 3: Summary of Clinical Trial Outcomes for Prostacyclin Analogs in PAH
| Outcome Measure | Effect of Prostacyclin Analogs | Reference |
| 6-Minute Walk Distance (6MWD) | Significant improvement | [14][15] |
| Hemodynamics (mPAP, PVR) | Significant improvement | [14][15] |
| WHO Functional Class | Improvement | [14] |
| Clinical Worsening | Reduction in events | [14][15] |
| Mortality | Reduction with some analogs (e.g., Treprostinil) | [15] |
mPAP: mean pulmonary arterial pressure; PVR: pulmonary vascular resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and prostacyclin analogs.
High-Throughput Screening for this compound
Objective: To identify compounds that inhibit the proliferation of PASMCs from PAH patients.
Protocol:
-
PAH-PASMCs were seeded in 96-well plates.
-
Compounds from the library were added to the wells.
-
Cell proliferation was assessed using a high-throughput imaging system.
-
Hits were validated through concentration-dependent assays and counter-assays with PASMCs from healthy donors.[1][3]
Caption: High-throughput screening workflow for this compound.
Evaluation of Prostacyclin Analogs in Clinical Trials
Objective: To assess the efficacy and safety of prostacyclin analogs in patients with PAH.
General Protocol (based on numerous randomized controlled trials):
-
Patient Population: Patients diagnosed with PAH (WHO Group 1), often in functional class II, III, or IV.[14][15]
-
Study Design: Double-blind, randomized, placebo-controlled trials are common.[14]
-
Intervention: Administration of a prostacyclin analog (e.g., epoprostenol, treprostinil, iloprost) via various routes (intravenous, subcutaneous, inhaled, oral) or placebo.[2][16][17]
-
Primary Endpoints: Change in 6-minute walk distance (6MWD) from baseline, time to clinical worsening.[14][15]
-
Secondary Endpoints: Changes in hemodynamic parameters (mPAP, PVR, cardiac index), WHO functional class, and quality of life scores.[14]
-
Duration: Typically ranges from 12 weeks to several years.[11]
Conclusion and Future Directions
This compound and prostacyclin analogs represent two distinct and potentially complementary approaches to the treatment of PAH.
Prostacyclin analogs are an established and effective therapy, primarily acting as potent vasodilators through a well-defined cell surface receptor-mediated pathway. Their clinical utility is well-documented, though challenges related to administration and side effects remain.[2][16]
This compound is a promising preclinical candidate that targets the underlying pathology of vascular remodeling by inhibiting PASMC proliferation through multiple intracellular pathways. Its novel mechanism of action, focusing on anti-inflammatory, anti-oxidative, and metabolic effects, offers the potential for a new therapeutic strategy that could be used alone or in combination with existing vasodilator therapies.
Future research should focus on advancing this compound into clinical trials to determine its safety and efficacy in humans. Furthermore, studies exploring the potential synergistic effects of combining this compound with prostacyclin analogs or other PAH therapies could provide new avenues for more effective management of this complex disease. The distinct mechanisms of action suggest that a combination approach could target both vasodilation and the underlying proliferative and inflammatory state of the pulmonary vasculature in PAH.
References
- 1. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. PAH, Prostacyclin Analogs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostacyclin therapies for the treatment of pulmonary arterial hypertension | European Respiratory Society [publications.ersnet.org]
- 12. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 13. plicnihypertenze.cz [plicnihypertenze.cz]
- 14. Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 17. decisionpoint.medscape.com [decisionpoint.medscape.com]
Unraveling the Multifaceted Mechanism of Celastramycin A: A Comparative Analysis
A deep dive into the molecular pathways of Celastramycin A reveals a multi-pronged approach to combating cellular dysfunction, offering a compelling alternative to existing therapeutic strategies. This guide provides a cross-validated examination of its mechanism of action, supported by experimental data and a comparative look at other therapeutic agents.
This compound, a novel benzoyl pyrrole-type compound, has emerged as a potent therapeutic agent, particularly in the context of pulmonary arterial hypertension (PAH).[1][2][3][4] Its efficacy stems from its ability to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cellular proliferation. This guide will dissect the intricate mechanisms of this compound, present the experimental evidence validating its action, and compare its molecular strategy to other relevant compounds.
A Multi-Targeted Approach to Disease Modulation
This compound orchestrates a symphony of molecular events that collectively restore cellular homeostasis. Its primary mechanism involves the inhibition of pro-inflammatory and hypoxia-inducible pathways while simultaneously bolstering the cell's antioxidant defenses.
Inhibition of Pro-Inflammatory Signaling
A key action of this compound is the suppression of the NF-κB (nuclear factor-κB) signaling pathway.[1][5] NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and cell proliferation.[1] Experimental evidence demonstrates that this compound significantly inhibits NF-κB signaling, leading to a reduction in the secretion of inflammatory cytokines like IL-2 and IL-6.[1][6] This anti-inflammatory effect is further substantiated by the observed suppression of the TLR4-NF-κB-ERK signaling cascade.[1][7]
Attenuation of the Hypoxic Response
This compound effectively reduces the protein levels of HIF-1α (hypoxia-inducible factor 1α).[1][2][3][5] Under disease conditions like PAH, HIF-1α is often constitutively activated, promoting a metabolic shift towards glycolysis and contributing to excessive cell proliferation and resistance to apoptosis.[1][7] By downregulating HIF-1α, this compound helps to reverse this aberrant metabolic programming and curb uncontrolled cell growth.[1]
Enhancement of Antioxidant Defenses
Concurrently with its inhibitory actions, this compound upregulates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of detoxifying and antioxidant enzymes.[2][5] The activation of Nrf2 by this compound leads to a significant reduction in reactive oxygen species (ROS) levels, thereby mitigating oxidative stress and its damaging consequences.[1][2][5]
The Role of ZFC3H1 and BRD4
Recent studies have identified ZFC3H1 (zinc finger C3H1 domain-containing protein) as a direct binding partner of this compound.[1][2] This interaction is crucial for mediating the downstream effects of the compound. ZFC3H1, in turn, regulates the expression of BRD4 (bromodomain-containing protein 4), an epigenetic reader involved in the transcription of genes related to inflammation and cell cycle progression.[1] this compound treatment leads to a significant reduction in BRD4 protein levels, further contributing to its anti-inflammatory and anti-proliferative effects.[1][6]
Visualizing the Mechanism of Action
The intricate signaling network modulated by this compound can be visualized through the following pathway diagram:
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound modulates key intracellular pathways.
Comparative Analysis with Other Therapeutic Agents
To provide a comprehensive understanding of this compound's unique mechanism, it is essential to compare it with other classes of drugs, particularly those used in the treatment of PAH.
| Drug Class | Primary Mechanism of Action | Target Pathway(s) | Key Downstream Effects |
| This compound | Multi-target modulation of inflammation, hypoxia, and oxidative stress. | Inhibition of NF-κB & HIF-1α; Activation of Nrf2; Downregulation of BRD4. | Reduced inflammation, decreased ROS, improved mitochondrial metabolism, inhibition of cell proliferation.[1][2][5] |
| PDE5 Inhibitors (e.g., Sildenafil) | Inhibit the degradation of cyclic guanosine monophosphate (cGMP). | Nitric oxide (NO)-sGC-cGMP pathway. | Pulmonary vasodilation.[8] |
| Endothelin Receptor Antagonists (e.g., Bosentan) | Block the binding of endothelin-1 to its receptors (ETA and ETB). | Endothelin signaling pathway. | Inhibition of vasoconstriction and smooth muscle cell proliferation.[8] |
| Prostacyclin Analogs (e.g., Epoprostenol) | Mimic the action of prostacyclin. | Prostacyclin signaling pathway. | Potent vasodilation and inhibition of platelet aggregation.[9] |
| Tyrosine Kinase Inhibitors (e.g., Imatinib) | Inhibit multiple tyrosine kinase enzymes. | Platelet-derived growth factor (PDGF) signaling and others. | Inhibition of arterial remodeling.[8] |
As the table highlights, while traditional PAH therapies primarily focus on vasodilation, this compound offers a distinct, anti-proliferative, and anti-inflammatory approach by targeting the underlying cellular dysfunction.
Experimental Validation: Methodologies and Data
The mechanism of action of this compound has been validated through a series of rigorous in vitro and in vivo experiments.
Key Experimental Protocols
-
High-Throughput Screening (HTS): this compound was initially identified from a library of 5,562 compounds for its ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) from PAH patients.[1][2][3]
-
Cell Proliferation Assays: The anti-proliferative effects of this compound on PAH-PASMCs were confirmed in a dose-dependent manner.[1][5]
-
Western Blotting: This technique was used to quantify the protein levels of key signaling molecules such as HIF-1α, NF-κB, Nrf2, and BRD4 following this compound treatment, demonstrating its modulatory effects.[1]
-
Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels were measured to confirm the antioxidant effect of this compound, showing a significant reduction in treated cells.[1][2][5]
-
Animal Models of Pulmonary Hypertension: The in vivo efficacy of this compound was evaluated in multiple rodent models, including:
Quantitative Data Summary
| Experiment | Model System | Key Finding | Reference |
| IL-8 Production Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 of 0.06 µg/mL | [10] |
| In vivo Efficacy | Hypoxia-induced PH in mice | 10 mg/(kg·d) administered via osmotic pump for 3 weeks ameliorated PH. | [1] |
| In vivo Efficacy | Monocrotaline-induced PH in rats | 3 mg/(kg·d) administered via intraperitoneal injection for 3 weeks ameliorated PH. | [1] |
| In vivo Efficacy | Sugen/hypoxia-induced PH in rats | Daily administration for 14 days significantly reduced inflammatory cytokines (IL-2, IL-6) and suppressed muscularization of distal pulmonary arteries. | [1] |
Visualizing the Experimental Workflow
The process of identifying and validating the mechanism of this compound can be outlined in the following workflow diagram:
Figure 2: Experimental Workflow. This diagram shows the steps taken to identify and validate this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. New Drugs and Therapies in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Drugs for the Treatment of Pulmonary Arterial Hypertension: Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revised structure and synthesis of this compound, a potent innate immune suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Celastramycin A and Other Anti-proliferative Agents on Pulmonary Artery Smooth Muscle Cells
A Reproducibility and Comparative Guide for Researchers
In the quest for novel therapeutics for diseases characterized by excessive cell proliferation, such as pulmonary arterial hypertension (PAH), Celastramycin A has emerged as a compound of interest. This guide provides a comparative analysis of the anti-proliferative effects of this compound against other compounds, namely Bortezomib and Simvastatin, on pulmonary artery smooth muscle cells (PASMCs). The information presented here is intended for researchers, scientists, and drug development professionals to facilitate reproducibility and further investigation.
Quantitative Comparison of Anti-proliferative Effects
The following table summarizes the key quantitative data on the anti-proliferative effects of this compound, Bortezomib, and Simvastatin on PASMCs. It is important to note that direct reproducibility studies for this compound's anti-proliferative effects have not been identified in the public literature. The data for this compound is derived from the foundational study that identified its therapeutic potential.
| Compound | Cell Type | Proliferation Inducer | Key Anti-proliferative Findings | IC50 Value | Citation(s) |
| This compound | Human PAH-PASMCs | Not specified (basal) | Inhibited proliferation in a dose-dependent manner with minimal effects on normal PASMCs. | Not explicitly reported | [1][2][3][4][5][6] |
| Bortezomib | Rat distal PASMCs | Hypoxia (4% O2) | Inhibited hypoxia-induced proliferation in a dose-dependent manner (1, 5, 10, 20 nM). 10 nM showed significant inhibition without significant toxicity. | Not explicitly reported | [7] |
| Human PASMCs | FBS (10%), Angiotensin II (100 nM), PDGF-BB (20 ng/mL) | Significantly inhibited FBS-, Ang II-, and PDGF-BB-induced proliferation at concentrations of 10 nM and 50 nM. | Not explicitly reported | [8][9] | |
| Simvastatin | Rat PASMCs | Serotonin | Dose-dependently inhibited serotonin-stimulated proliferation. | Not explicitly reported | [10] |
| Human IPAH-PASMCs | PDGF | Significantly inhibited PDGF-induced cell proliferation at 0.1 µM. | Not explicitly reported | [11] |
Note: While specific IC50 values for the anti-proliferative effects on PASMCs are not consistently reported in the cited literature, the dose-dependent inhibitory effects are well-documented.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for assessing the anti-proliferative effects of the compared compounds.
This compound: Cell Proliferation Assay (MTT Assay)
The anti-proliferative effect of this compound on human pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension (PAH-PASMCs) was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: PAH-PASMCs were cultured in appropriate growth medium.
-
Treatment: Cells were treated with various concentrations of this compound or vehicle control.
-
Incubation: The treated cells were incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Bortezomib: Cell Proliferation Assay (BrdU and MTT Assays)
The anti-proliferative effects of Bortezomib on rat distal PASMCs and human PASMCs were evaluated using Bromodeoxyuridine (BrdU) incorporation and MTT assays.
-
BrdU Incorporation Assay (for rat distal PASMCs):
-
Cell Culture and Treatment: Rat distal PASMCs were cultured and exposed to normoxia or prolonged hypoxia (4% O2) with or without various concentrations of Bortezomib (1, 5, 10, and 20 nM) for 60 hours.[7]
-
BrdU Labeling: BrdU was added to the cell culture medium, and cells were incubated to allow for its incorporation into the DNA of proliferating cells.
-
Immunodetection: Cells were fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to an enzyme or fluorophore.
-
Quantification: The amount of incorporated BrdU was quantified by measuring the absorbance or fluorescence, which is proportional to the rate of cell proliferation.[7]
-
-
MTT Assay (for human PASMCs):
-
Cell Seeding: Human PASMCs were seeded in 96-well plates.
-
Pre-treatment: Cells were pre-treated with Bortezomib (0-50 nM) for 1 hour.
-
Stimulation: Proliferation was induced by adding fetal bovine serum (FBS), Angiotensin II (Ang II), or platelet-derived growth factor-BB (PDGF-BB).
-
Incubation: Cells were incubated for 24 hours.
-
MTT Assay: The standard MTT protocol was followed to assess cell viability.[8][9]
-
Simvastatin: Cell Proliferation Assay
The anti-proliferative effect of Simvastatin on PASMCs was assessed, likely using methods such as tritiated thymidine incorporation or cell counting.
-
Cell Culture: PASMCs were cultured.
-
Stimulation and Treatment: Cells were stimulated with a proliferation inducer such as serotonin or PDGF and treated with various concentrations of Simvastatin.[10][11]
-
Assessment of Proliferation:
-
³H-Thymidine Incorporation: Cells were incubated with ³H-thymidine, and the amount of incorporated radioactivity in the DNA was measured as an indicator of cell proliferation.[11]
-
Cell Counting: The number of viable cells after treatment was determined using a cell counter.
-
Visualizing the Methodologies and Pathways
To provide a clearer understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams were generated using the DOT language.
Experimental Workflow
Caption: Experimental workflow for assessing anti-proliferative effects.
Signaling Pathways
Caption: Anti-proliferative signaling pathways of the compared compounds.
References
- 1. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. ahajournals.org [ahajournals.org]
- 6. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 7. Bortezomib alleviates experimental pulmonary hypertension by regulating intracellular calcium homeostasis in PASMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitor bortezomib prevents proliferation and migration of pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Statins inhibit pulmonary artery smooth muscle cell proliferation by upregulation of HO-1 and p21WAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of simvastatin on platelet-derived growth factor signaling in pulmonary artery smooth muscle cells from patients with idiopathic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Preclinical Benchmark: Celastramycin A Poised to Redefine Pulmonary Arterial Hypertension Treatment Paradigms
For Immediate Release
SENDAI, Japan – November 19, 2025 – In a significant stride towards novel therapeutic strategies for Pulmonary Arterial Hypertension (PAH), preclinical findings on Celastramycin A, a novel benzoyl pyrrole-type compound, demonstrate its potential to address the underlying cellular proliferation that characterizes this severe and progressive disease. This comparative guide provides an in-depth analysis of this compound's performance benchmarked against current standard-of-care PAH therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of its unique mechanism of action and therapeutic promise.
Pulmonary Arterial Hypertension is a devastating condition characterized by the progressive narrowing of the small pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1] Current therapeutic approaches primarily focus on vasodilation of the pulmonary vasculature.[2] However, these treatments often fall short of addressing the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), a key pathological feature of advanced PAH.[2]
This compound emerges as a promising candidate by directly targeting this proliferative aspect. Discovered through a high-throughput screening of 5,562 compounds, this compound has been shown to inhibit the proliferation of PASMCs from PAH patients in a dose-dependent manner, with notably smaller effects on healthy cells.[2][3]
A Differentiated Mechanism of Action
Unlike existing therapies that predominantly induce vasodilation, this compound offers a multi-faceted approach by tackling inflammation, oxidative stress, and metabolic dysregulation in PAH-affected cells.[3] Mechanistic studies reveal that this compound reduces the protein levels of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB), key drivers of pro-proliferative and pro-inflammatory signaling in PAH-PASMCs.[3] Furthermore, it mitigates oxidative stress by increasing the levels of Nrf2, a master regulator of the cellular antioxidant response, and restores mitochondrial energy metabolism.[3]
This guide will delve into the preclinical data from studies on this compound and established PAH therapies—sildenafil (a phosphodiesterase-5 inhibitor), bosentan (an endothelin receptor antagonist), and prostacyclin analogs—in widely accepted animal models of PAH. It is important to note that no head-to-head studies have been published directly comparing this compound with these agents. The following data is compiled from separate studies and is intended to provide an indirect comparison based on similar experimental models.
Preclinical Efficacy in Established PAH Models
This compound has been evaluated in three distinct and well-established animal models of PAH: the monocrotaline-induced rat model, the hypoxia-induced mouse model, and the Sugen/hypoxia-induced rat model.[2] The following tables summarize the key findings for this compound and provide comparable data for sildenafil, bosentan, and prostacyclin analogs from other preclinical studies in similar models.
Monocrotaline-Induced PAH Model
This model involves a single injection of monocrotaline, a plant alkaloid, which induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PAH.[4]
Table 1: Effects of this compound and Other PAH Therapies in the Monocrotaline-Induced PAH Rat Model
| Treatment Group | Key Findings | Reference |
| This compound | Ameliorated monocrotaline-induced PH. | [2] |
| Sildenafil | Significantly inhibited the development of pulmonary hypertension and right heart hypertrophy. Nearly threefold elevated pulmonary artery pressure was attenuated. | [5] |
| Bosentan | Significantly attenuated the increase in mean pulmonary arterial pressure and right ventricular hypertrophy. | [6] |
| Prostacyclin Analogs (Beraprost) | Nanoparticle-delivered beraprost significantly decreased right ventricular pressure, right ventricular hypertrophy, and pulmonary artery muscularization, and improved survival rate. | [7] |
Hypoxia-Induced PAH Model
In this model, animals are exposed to a low-oxygen environment, which leads to pulmonary vasoconstriction and vascular remodeling.
Table 2: Effects of this compound and Other PAH Therapies in the Hypoxia-Induced PAH Model
| Treatment Group | Key Findings | Reference |
| This compound | Significantly ameliorated hypoxia-induced PH in mice. | [2] |
| Sildenafil | Wild-type mice treated with sildenafil (25 mg/kg/day) for 3 weeks under hypoxia showed a significant reduction in right ventricular systolic pressure (RVSP) from 43.3 mmHg (placebo) to 29.9 mmHg. | [8] |
| Bosentan | Chronic treatment prevented the development of pulmonary hypertension, attenuated right heart hypertrophy, and prevented remodeling of small pulmonary arteries. | [9] |
| Prostacyclin Analogs (Beraprost) | Low doses of inhaled beraprost reduced pulmonary vascular tone in normoxic rats, but higher doses were needed to achieve pulmonary vasodilation in chronically hypoxic rats. | [10] |
Sugen/Hypoxia-Induced PAH Model
This model combines the administration of a vascular endothelial growth factor (VEGF) receptor inhibitor (Sugen 5416) with chronic hypoxia, resulting in a more severe form of PAH that closely mimics the human disease, including the formation of plexiform lesions.[11]
Table 3: Effects of this compound and Other PAH Therapies in the Sugen/Hypoxia-Induced PAH Rat Model
| Treatment Group | Key Findings | Reference |
| This compound | Ameliorated Sugen/hypoxia-induced PH in rats. | [2] |
| Sildenafil | Monotherapy led to non-significant reductions in the Sugen/hypoxia-induced rises in mean pulmonary arterial pressure (mPAP) or right ventricular systolic pressure (RVSP). | [12] |
| Bosentan | A combination of bosentan and LCZ 696 attenuated increases in mPAP, pulmonary vascular resistance (PVR), and right ventricular hypertrophy. | [11] |
| Prostacyclin Analogs (Treprostinil) | Treatment in rats with established PAH led to a decrease in RVSP and PVR, and an improvement in cardiac output. | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound in PAH.
Caption: General Preclinical Experimental Workflow for PAH.
Detailed Experimental Protocols
The preclinical evaluation of this compound and other PAH therapies relies on standardized and reproducible experimental protocols. Below are the methodologies for the key experiments cited.
In Vitro PASMC Proliferation Assay
-
Cell Culture: Pulmonary artery smooth muscle cells (PASMCs) are isolated from lung tissue obtained from PAH patients undergoing lung transplantation and from healthy donors (control). Cells are cultured in smooth muscle growth medium.
-
High-Throughput Screening: A library of compounds (e.g., 5,562 compounds for the discovery of this compound) is screened for its ability to inhibit the proliferation of PAH-PASMCs.[2][3]
-
Proliferation Measurement: Cell proliferation is quantified using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity as an indicator of cell viability and number.[14]
-
Dose-Response Analysis: Compounds that show significant inhibition are further tested at various concentrations to determine their dose-dependent effects on both PAH-PASMCs and control PASMCs.
Monocrotaline-Induced PAH in Rats
-
Induction: Adult male rats (e.g., Sprague-Dawley) receive a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg).[15]
-
Treatment: Treatment with the investigational drug (e.g., this compound) or vehicle is initiated at a predetermined time point after monocrotaline injection and continues for a specified duration (e.g., several weeks).
-
Assessment: At the end of the treatment period, animals are anesthetized, and right ventricular systolic pressure (RVSP) is measured via right heart catheterization. The heart is then excised, and the ratio of the right ventricular weight to the left ventricle plus septum weight (Fulton Index) is calculated to assess right ventricular hypertrophy. Lung tissue is collected for histological analysis of pulmonary vascular remodeling.[15]
Hypoxia-Induced PAH in Mice
-
Induction: Adult male mice (e.g., C57BL/6) are placed in a hypobaric chamber with a simulated high altitude (e.g., 10% oxygen) for a period of several weeks (e.g., 3 weeks).[8]
-
Treatment: The investigational drug or vehicle is administered daily (e.g., orally) throughout the duration of hypoxic exposure.
-
Assessment: Following the hypoxic period, RVSP is measured, and hearts and lungs are collected for the assessment of right ventricular hypertrophy and vascular remodeling, as described in the monocrotaline model.[8]
Sugen/Hypoxia-Induced PAH in Rats
-
Induction: This model involves a "two-hit" approach. Rats receive a single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg), followed by exposure to chronic hypoxia (e.g., 10% O2) for a period of weeks (e.g., 3 weeks).[16] This is often followed by a period of reoxygenation in normoxia.[1]
-
Treatment: The therapeutic agent or vehicle is administered during a specified phase of the model (e.g., after the development of established PAH).
-
Assessment: This model produces a more severe PAH phenotype. In addition to the assessments of RVSP, right ventricular hypertrophy, and vascular remodeling, this model allows for the evaluation of more complex vascular lesions, such as neointimal and plexiform lesions, through detailed histological analysis.[1][11]
Future Directions
The preclinical data for this compound are highly encouraging, suggesting a novel therapeutic strategy for PAH that targets the underlying pathology of vascular remodeling. Its unique mechanism of action, which combines anti-proliferative, anti-inflammatory, and antioxidant effects, sets it apart from current vasodilator-focused therapies.
Further research, including head-to-head comparative studies with existing PAH drugs and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the clinical management of Pulmonary Arterial Hypertension. The data presented in this guide underscore the importance of continued investigation into this promising new compound.
References
- 1. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intratracheal Administration of Prostacyclin Analogue–incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil inhibits hypoxia-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of inhaled prostacyclin analogue on chronic hypoxic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Celastramycin A's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Celastramycin A's performance with established therapeutic alternatives for Pulmonary Arterial Hypertension (PAH), supported by preclinical experimental data.
Introduction to this compound
This compound is a novel benzoyl pyrrole compound identified as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH).[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key factor in the pathology of PAH.[1][4][5] The therapeutic potential of this compound is attributed to its multi-faceted mechanism of action, which includes the modulation of key signaling pathways involved in inflammation, cellular metabolism, and oxidative stress.[1][2][4][5]
Comparative Analysis of Therapeutic Agents
This section compares the preclinical data of this compound with established PAH therapies: Bosentan, Sildenafil, and Iloprost. The data is compiled from various independent studies to provide a comparative overview of their effects on key pathological aspects of PAH.
Table 1: Comparison of Preclinical Efficacy in PAH Models
| Parameter | This compound | Bosentan | Sildenafil | Iloprost |
| Effect on PASMC Proliferation | Dose-dependent inhibition of PAH-PASMC proliferation.[1][3] | Prevents and reverses vascular remodeling.[6][7] | Inhibits hypoxia-induced PASMC proliferation.[1][4] Potentiates antiproliferative effects of BMP4.[8] | Inhibits DNA synthesis and proliferation in distal PASMCs.[9] |
| Effect in Animal Models of PH | Ameliorated pulmonary hypertension in three experimental animal models (hypoxia-induced, monocrotaline-induced, and Sugen/hypoxia-induced).[1][4][5] | Prevents and reverses hypoxia-induced pulmonary hypertension in rats.[6][7] Decreases right ventricular systolic pressure and right ventricle to left ventricle plus septum weight ratio in hypoxic mice.[10] | Prevents and reverses remodeling in monocrotaline-, hypoxia-, and overcirculation-induced animal models.[4] | Suppresses medial smooth muscle cell proliferation after angioplasty in swine.[11] |
| Mechanism of Action | Reduces HIF-1α and NF-κB protein levels, increases Nrf2 protein levels.[1][4][5] | Dual endothelin receptor (ETA/ETB) antagonist.[3][12] | Phosphodiesterase type 5 (PDE5) inhibitor, enhances cGMP signaling.[1][13] | Prostacyclin analogue, increases cAMP production.[9] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the pathogenesis of PAH.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In PAH, this pathway is often activated, leading to the production of pro-inflammatory cytokines and promoting PASMC proliferation. This compound has been shown to inhibit NF-κB signaling, thereby reducing inflammation.[1][14]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor in the cellular response to hypoxia and is implicated in the metabolic reprogramming and proliferation of PAH-PASMCs. This compound reduces the protein levels of HIF-1α, helping to normalize cellular metabolism.[1][2][4]
Caption: this compound's impact on the HIF-1α signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. This compound increases the protein levels of Nrf2, which in turn enhances the expression of antioxidant genes and helps to mitigate oxidative stress in PAH.[1][4][5][9]
Caption: Upregulation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's therapeutic potential are provided below.
MTT Assay for PASMC Proliferation
This assay is used to assess the effect of compounds on the proliferation of pulmonary artery smooth muscle cells.
-
Cell Seeding: Plate PAH-PASMCs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15][16][17][18][19][20][21][22][23]
TUNEL Assay for Apoptosis in Lung Tissue
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in lung tissue sections from animal models of PAH.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded lung tissue sections.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TdT Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Visualization: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[6][24][25][26][27][28][29][30][31][32]
Conclusion
The independent validation data presented in this guide highlight the significant therapeutic potential of this compound for the treatment of Pulmonary Arterial Hypertension. Its unique mechanism of action, targeting multiple key signaling pathways, suggests it may offer advantages over existing therapies. The preclinical data, while promising, underscore the need for further clinical investigation to fully elucidate its efficacy and safety profile in human patients. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development for PAH.
References
- 1. Sildenafil Improves Pulmonary Vascular Remodeling in a Rat Model of Persistent Pulmonary Hypertension of the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sildenafil potentiates bone morphogenetic protein signaling in pulmonary arterial smooth muscle cells and in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin analogues differentially inhibit growth of distal and proximal human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A non-selective endothelin receptor antagonist bosentan modulates kinetics of bone marrow-derived cells in ameliorating pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific delivery of iloprost during experimental angioplasty suppresses smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review on bosentan, a dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative effect of sildenafil on human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. biomedres.us [biomedres.us]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Antiproliferative effect of sildenafil on human pulmonary artery smooth muscle cells [cris.unibo.it]
- 18. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchhub.com [researchhub.com]
- 22. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. researchgate.net [researchgate.net]
- 25. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Video: The TUNEL Assay [jove.com]
- 29. youtube.com [youtube.com]
- 30. genscript.com [genscript.com]
- 31. pubcompare.ai [pubcompare.ai]
- 32. biotna.net [biotna.net]
A Comparative Analysis of Celastramycin A and Other Kinase Inhibitors in the Context of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Celastramycin A and a selection of kinase inhibitors that have been investigated for their therapeutic potential in pulmonary arterial hypertension (PAH). While traditionally viewed through the lens of direct kinase inhibition, this compound presents a unique mechanism of action that warrants a broader comparative approach, focusing on the modulation of key signaling pathways and cellular phenotypes relevant to PAH pathology. This document outlines the distinct mechanisms, summarizes key quantitative data, and provides detailed experimental methodologies to support further research and drug development efforts.
Introduction: Distinct Mechanisms of Action
This compound, a benzoyl pyrrole-type compound, is not a classical kinase inhibitor that directly competes with ATP for binding to the kinase domain. Instead, its primary binding partner is the zinc finger C3H1 domain-containing protein (ZFC3H1)[1][2]. This interaction leads to the modulation of several signaling pathways implicated in PAH, including the reduction of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB) protein levels, and an increase in nuclear factor erythroid 2-related factor 2 (Nrf2)[3][4]. Downstream effects include a reduction in pyruvate dehydrogenase kinase 1 (PDK1) levels[4].
In contrast, the comparators discussed herein—Seralutinib, Sorafenib, Imatinib, and Fasudil—are direct inhibitors of specific protein kinases, playing crucial roles in cell proliferation, migration, and survival, all of which are key processes in the vascular remodeling characteristic of PAH[3][5].
Comparative Data on Kinase Inhibition and Cellular Proliferation
The following tables summarize the inhibitory concentrations (IC50) of the selected kinase inhibitors against their primary targets and their effects on the proliferation of relevant cell types.
Table 1: Kinase Inhibitory Activity (IC50)
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Seralutinib | PDGFRα | 32 | [6] |
| PDGFRβ | - | - | |
| c-KIT | 7.8 (autophosphorylation) | [7][8] | |
| CSF1R | 8 | [9] | |
| Sorafenib | Raf-1 | 6 | [10][11] |
| B-Raf | 22 | [10][11] | |
| B-Raf (V600E) | 38 | [10] | |
| VEGFR-2 | 90 | [10][11] | |
| VEGFR-3 | 20 | [10][11] | |
| PDGFRβ | 57 | [10][11] | |
| c-KIT | 68 | [10][11] | |
| Imatinib | v-Abl | 600 | [12][13] |
| c-Kit | 100 | [12][13] | |
| PDGFR | 100 | [12][13] | |
| Fasudil | ROCK1 (Ki) | 330 | [14] |
| ROCK2 | 158 | [14] | |
| PKA | 4580 | [14] | |
| PKC | 12300 | [14] | |
| PKG | 1650 | [14] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Type | IC50 | Reference(s) |
| This compound | Pulmonary Artery Smooth Muscle Cells (PAH-PASMCs) | Dose-dependent inhibition | [3][4] |
| Seralutinib | Human PASMCs | 33 nM | [7] |
| Human Lung Fibroblasts (HLFs) | 29 nM | [7] | |
| Sorafenib | Human Aortic Smooth Muscle Cells (HAoSMC) | 0.28 µM | [10] |
| Imatinib | NCI-H727 (human bronchial carcinoid) | 32.4 µM | [12][13] |
| BON-1 (human pancreatic carcinoid) | 32.8 µM | [12][13] | |
| Fasudil | Small-Cell Lung Cancer (SCLC) cells | 76.04 µg/mL | [15] |
Signaling Pathways and Mechanisms
The distinct mechanisms of this compound and the comparator kinase inhibitors are illustrated in the following diagrams.
Caption: Mechanism of this compound in PAH.
Caption: Primary targets of comparator kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a kinase inhibitor.
Caption: Workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the target kinase and its specific substrate in the reaction buffer to the desired concentrations.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound comparators) in the reaction buffer containing a small percentage of DMSO (e.g., 5%).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Incubate the mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP in reaction buffer.
-
Allow the reaction to proceed for a specific duration (e.g., 1 hour) at a controlled temperature (e.g., 27°C).
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by using a detection reagent.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, TR-FRET, or AlphaScreen).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay
This protocol describes a method for assessing the anti-proliferative effects of the compounds on pulmonary artery smooth muscle cells (PASMCs).
Methodology:
-
Cell Culture:
-
Culture human PASMCs in a suitable growth medium (e.g., SmGM-2) supplemented with growth factors, fetal bovine serum, and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Seed the PASMCs into 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound or comparator kinase inhibitors) or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Western Blot Analysis of Signaling Proteins
This protocol details the steps for analyzing the protein expression and phosphorylation status of key signaling molecules.
Methodology:
-
Sample Preparation:
-
Culture and treat cells as described in the cell proliferation assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[16][17][18].
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding[16][18].
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, HIF-1α, NF-κB) overnight at 4°C with gentle agitation[16][19].
-
Wash the membrane three times with TBST for 10 minutes each[18].
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[18].
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound represents a novel therapeutic approach for PAH by modulating key signaling pathways through its interaction with ZFC3H1, rather than direct kinase inhibition. This contrasts with traditional kinase inhibitors like Seralutinib, Sorafenib, Imatinib, and Fasudil, which target specific kinases involved in cell proliferation and vascular remodeling. The data and protocols presented in this guide provide a framework for the comparative evaluation of these different classes of compounds, highlighting the importance of understanding their distinct molecular mechanisms to advance the development of new and effective treatments for pulmonary arterial hypertension.
References
- 1. Video: Treatment for Pulmonary Arterial Hypertension: Receptor Tyrosine Kinase Inhibitors and Calcium Channel Blockers [jove.com]
- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors in pulmonary arterial hypertension: a double-edge sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. aph [aph.kglmeridian.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhaled seralutinib exhibits potent efficacy in models of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sorafenib | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Imatinib Mesylate | Bcr-Abl inhibitor | Mechanism | Concentration [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Validating the Anti-inflammatory Effects of Celastramycin A with Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Celastramycin A against the well-established standards, dexamethasone and indomethacin. The information is intended to assist researchers in evaluating the potential of this compound as a novel anti-inflammatory agent.
Executive Summary
This compound, a novel compound, has demonstrated notable anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. This guide presents available data on its mechanism of action and compares its qualitative effects with the quantitative data of two widely used anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. While direct comparative quantitative data for this compound against these standards is not yet available in published literature, this guide provides a framework for its evaluation based on current knowledge.
Data Presentation
Due to the absence of studies directly comparing the quantitative anti-inflammatory activity of this compound with dexamethasone and indomethacin in the same experimental settings, the following tables summarize the available quantitative data for the standard drugs.
Table 1: In Vitro Anti-inflammatory Activity of Dexamethasone
| Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 Value | Reference |
| THP-1 (human monocytes) | TNF-α | MCP-1 | 3 nM | [1] |
| THP-1 (human monocytes) | TNF-α | IL-1β | 7 nM | [1] |
| HRMPs (human retinal pericytes) | TNF-α | G-CSF, GM-CSF, MIP-1α, IL-1RA, IL-6, RANTES | 2-6 nM | [1] |
Table 2: In Vitro Anti-inflammatory Activity of Indomethacin
| Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 Value | Reference |
| C6 glioma cells | - | PGE2 | < 8 µM | [2] |
| Human synovial cells | IL-1α | PGE2 | 5.5 ± 0.1 nM |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine anti-inflammatory activity. Specific details may vary between laboratories and studies.
Cell Culture and Inflammatory Stimulation
-
Cell Lines: Murine macrophage-like cell line (RAW 264.7) or human monocytic cell line (THP-1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) from Gram-negative bacteria. The concentration of LPS can range from 100 ng/mL to 1 µg/mL.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone) for 1-2 hours.
-
LPS is then added to the wells to stimulate inflammation, and the plates are incubated for a specified period (e.g., 4-24 hours).
-
The culture supernatant is collected.
-
The concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cytokine concentration is calculated from a standard curve.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Measurement of Prostaglandin E2 (PGE2)
-
Method: Competitive ELISA is commonly used to measure PGE2 levels in cell culture supernatants.
-
Procedure:
-
Follow steps 1-4 as described for cytokine measurement.
-
The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit. In this format, PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.
-
The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
-
The IC50 value is determined from the resulting dose-response curve.
-
Mechanism of Action & Signaling Pathways
This compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] It has been shown to reduce the protein levels of NF-κB (p65) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][5] By inhibiting the NF-κB pathway, this compound leads to a downstream reduction in the secretion of various pro-inflammatory cytokines.[3][5]
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR) .[6] This complex then translocates to the nucleus where it can act in two main ways:
-
Transactivation: The GR-dexamethasone complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from activating the transcription of pro-inflammatory genes.[7]
Indomethacin
Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] By inhibiting COX enzymes, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro validation of a novel anti-inflammatory compound.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent through its targeted inhibition of the NF-κB signaling pathway. While direct quantitative comparisons with established standards like dexamethasone and indomethacin are needed to fully elucidate its potency, the existing mechanistic data is promising. Further research employing the standardized in vitro assays outlined in this guide will be crucial in determining the therapeutic viability of this compound for inflammatory diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effect of aspirin and indomethacin on prostaglandin E2 synthesis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Celastrol Protects against Antimycin A-Induced Insulin Resistance in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 8. Inhibition of murine tumor growth and prostaglandin synthesis by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indomethacin inhibits expansion of experimental aortic aneurysms via inhibition of the cox2 isoform of cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Celastramycin A Analogs: Potency in Pulmonary Arterial Hypertension Models
A comprehensive analysis of the antiproliferative and antioxidant efficacy of novel Celastramycin A analogs reveals key structure-activity relationships, offering insights for the development of targeted therapies for Pulmonary Arterial Hypertension (PAH).
This guide provides a detailed comparison of the biological activity of various synthetic analogs of this compound, a promising therapeutic agent for PAH. The data presented is derived from preclinical studies evaluating the potency of these compounds in inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs) and reducing oxidative stress, two key pathological features of PAH.
Quantitative Potency Comparison
The antiproliferative effects of a series of this compound analogs were evaluated in primary cultured human PASMCs derived from PAH patients. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of their potency. A lower IC50 value indicates a higher potency.
| Analog ID | Modification | Antiproliferative Activity (IC50) in PAH-PASMCs |
| This compound | Parent Compound | Not explicitly quantified in comparative figures |
| Analog a | R = C2H5 | ~1 µM |
| Analog b | R = C3H7 | ~0.1 µM (Most Potent) |
| Analog c | R = C4H9 | ~0.3 µM |
| Analog d | R = C5H11 | ~1 µM |
| Analog e | R = C6H13 | ~3 µM |
| Analog f | R = C7H15 | >10 µM |
| Analog g | R = C8H17 | >10 µM |
| Analog h | R = C9H19 | >10 µM |
| Analog i | R = Cl | No significant activity |
Data extrapolated from graphical representations in Kurosawa et al., 2019.
In addition to antiproliferative activity, the capacity of the most potent analog, Analog b , to reduce cytosolic reactive oxygen species (ROS) was significantly higher than other tested analogs, highlighting its dual therapeutic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Antiproliferative Activity Assay (MTT Assay)
This assay determines the inhibitory effect of this compound analogs on the proliferation of human PAH-PASMCs.
-
Cell Culture: Primary human PAH-PASMCs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound analogs or vehicle control (DMSO).
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Formazan Solubilization: After 4 hours of incubation at 37°C, the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated from the dose-response curves.
Cytosolic Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
This assay quantifies the levels of intracellular ROS in PAH-PASMCs following treatment with this compound analogs.
-
Cell Culture and Seeding: PAH-PASMCs were cultured and seeded in 96-well black-walled plates as described for the MTT assay.
-
Compound Treatment: Cells were treated with this compound analogs or vehicle control for 24 hours.
-
DCFDA Staining: The culture medium was removed, and cells were washed with phosphate-buffered saline (PBS). Cells were then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, the DCFDA solution was removed, and the cells were washed with PBS. The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: ROS levels were expressed as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experimental procedures.
Caption: Signaling pathways modulated by this compound in PAH-PASMCs.
Caption: General experimental workflow for assessing analog potency.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Celastramycin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Celastramycin A is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize that all chemicals, particularly novel compounds, may present unknown hazards.[1] Therefore, a cautious and proactive approach to safety is essential. This guide provides immediate and essential safety protocols, operational plans for handling, and disposal procedures for this compound, empowering you to proceed with your research confidently and securely.
The foundational principle for handling any research chemical is to conduct a thorough risk assessment before beginning any experiment.[2][3][4][5] This involves consulting the Safety Data Sheet (SDS), although being aware of its limitations for novel substances, and evaluating the specific procedures to be undertaken.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A standard suite of PPE should be considered the minimum requirement when working with this compound to protect against potential, uncharacterized risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against incidental skin contact. For prolonged handling, consider double-gloving.[8] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or aerosols.[8] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin.[8] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. | Use a fume hood if creating aerosols or handling larger quantities to minimize inhalation exposure.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment.
-
Preparation : Before handling this compound, ensure your workspace is clean and uncluttered.[9] Have all necessary equipment, including a designated waste container, readily accessible.
-
Engineering Controls : Whenever possible, handle this compound in a well-ventilated area, such as a chemical fume hood, especially when manipulating the solid compound or preparing solutions.[6]
-
Weighing and Transferring :
-
Perform these operations in a fume hood or other ventilated enclosure to contain any airborne particles.
-
Use appropriate tools like spatulas and weigh boats to avoid direct contact.
-
Close the primary container immediately after use.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
-
Post-Handling :
-
After handling, remove gloves and wash your hands thoroughly with soap and water.
-
Clean any contaminated surfaces with an appropriate solvent.
-
Disposal Plan: Responsible Management of Research Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation :
-
Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][10][11]
-
Empty Containers : The original container of this compound, once empty, should be managed according to your institution's guidelines for empty chemical containers.[12] Often, this involves triple-rinsing with a suitable solvent, collecting the rinsate as hazardous waste, and then defacing the label before disposal.[12]
Waste Disposal :
All waste generated from the handling of this compound should be disposed of through your institution's official chemical waste management program.[13] Ensure that all waste containers are properly labeled with their contents to facilitate safe and compliant disposal.
By adhering to these prudent practices, you contribute to a culture of safety in your laboratory and ensure the responsible handling of research materials from acquisition to disposal.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. skillmaker.education [skillmaker.education]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. researchchemshub.com [researchchemshub.com]
- 10. sfasu.edu [sfasu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
